Cromoglicate sodium hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNSAEWXFZZBTC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Na2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Cromoglicate Sodium Hydrate Effects on Eosinophil Activation and Recruitment
Executive Summary
Cromoglicate Sodium Hydrate (Sodium Cromoglicate/SCG) has historically been categorized strictly as a mast cell stabilizer.[1] However, contemporary immunopharmacology recognizes a broader mechanism of action involving direct and indirect modulation of the eosinophil lineage. This guide dissects the technical impact of SCG on eosinophil activation (degranulation) and recruitment (chemotaxis/adhesion), bridging the gap between classical "mast cell gating" and the modern identification of GPR35 agonism.[1]
Part 1: Molecular Mechanisms of Action
The efficacy of SCG in dampening eosinophilic inflammation operates through two distinct pathways: the Canonical Indirect Pathway (Mast Cell-Dependent) and the Non-Canonical Direct Pathway (Eosinophil-Intrinsic).[1]
The Canonical Indirect Pathway
Eosinophil recruitment is largely driven by chemotactic factors (PAF, PGD2, LTB4) released during the immediate phase of mast cell degranulation.[1] By blocking the mast cell chloride channels and stabilizing the membrane, SCG prevents the release of these primary recruit signals, thereby aborting the secondary eosinophilic influx.
The Non-Canonical Direct Pathway (GPR35 Agonism)
Recent high-precision ligand profiling has identified SCG as a potent agonist for GPR35 (G-protein-coupled receptor 35).[1]
-
Target: GPR35 is expressed on human eosinophils, basophils, and mast cells.[2][3]
-
Signaling: GPR35 couples primarily to the
family.[1] While signaling typically inhibits adenylyl cyclase, in the context of granulocyte stabilization, GPR35 activation by SCG appears to modulate calcium flux and cytoskeletal rearrangement, effectively raising the threshold for activation by secondary stimuli like anti-IgG4 or complement factors.
Pathway Visualization
The following diagram illustrates the dual-action mechanism where SCG acts as a "Gatekeeper" at the Mast Cell level and a "Dampener" at the Eosinophil level.[1]
Figure 1: Dual-pathway mechanism of SCG. Solid lines indicate the classical mast cell blockade; dashed lines indicate direct eosinophil modulation via GPR35.
Part 2: Inhibition of Recruitment and Activation
SCG does not act as a pan-inhibitor; its effects are stimulus-dependent.[1] Understanding this nuance is critical for experimental design.
Eosinophil Recruitment (Chemotaxis)
SCG demonstrates selective inhibition of chemotaxis depending on the chemoattractant used.[1] It is highly effective against "bystander" activation signals but less effective against direct potent recruiters like high-dose Eotaxin-1 without concurrent mast cell involvement.[1]
| Stimulus | SCG Effect on Eosinophil Chemotaxis | Mechanism Note |
| ZAS (Zymosan Activated Serum) | Significant Inhibition | Blocks C5a-mediated pathways; IC50 ~10⁻⁷ M [4].[1] |
| PAF (Platelet Activating Factor) | Moderate/Low Inhibition | Nedocromil is typically more potent against PAF than SCG [4].[1] |
| Nasal Polyp Extract | Significant Inhibition | Indirectly blocks the release of eotaxin/RANTES from tissue-resident cells [17].[1] |
| Eotaxin (CCL11) | Variable/Low Direct Inhibition | SCG does not competitively bind CCR3; effects are likely downstream signaling modulation.[1] |
Eosinophil Activation (Degranulation)
Activation is measured by the release of granule proteins (ECP, EDN, EPO).[1]
-
IgE-Dependent Stimulation: SCG inhibits "bystander" eosinophil activation (e.g., C3b rosette formation) caused by IgE-stimulated basophils/mast cells [15].[1][4]
-
Direct Degranulation: SCG inhibits the release of Eosinophil Cationic Protein (ECP) induced by anti-IgG4, which acts via a two-step process involving basophils and eosinophils [1].[1]
Part 3: Experimental Protocols
To generate reproducible data regarding SCG's effects, researchers must use high-purity isolation techniques to rule out neutrophil contamination, which can skew ROS and degranulation assays.[1]
Protocol A: High-Purity Eosinophil Isolation (Negative Selection)
Rationale: Density gradient centrifugation alone leaves neutrophil contamination.[1] Magnetic bead negative selection is mandatory for specific SCG assays.
-
Blood Collection: Collect 50mL human peripheral blood in heparinized tubes.
-
Sedimentation: Mix with 6% Dextran T500 (1:4 ratio) for 45 min to sediment RBCs.
-
Density Gradient: Layer leukocyte-rich supernatant over Ficoll-Paque (1.077 g/mL).[1] Centrifuge at 400xg for 20 min (no brake).
-
Granulocyte Recovery: Collect the pellet (contains neutrophils and eosinophils).[1] Lyse residual RBCs with hypotonic water/saline.[1]
-
Negative Selection (Critical Step): Incubate granulocytes with anti-CD16 magnetic microbeads (depletes neutrophils).[1]
-
Elution: Pass through a magnetic column.[1] Flow-through contains eosinophils (typically >98% purity, Siglec-8+).[1]
Protocol B: Transwell Chemotaxis Assay with SCG
Rationale: This assay quantifies the ability of SCG to inhibit migration towards a specific chemoattractant (e.g., ZAS or Eotaxin).[1]
Materials:
-
24-well Transwell plates (3.0 µm pore size polycarbonate filters).[1]
-
Chemoattractant: Zymosan Activated Serum (ZAS) or Recombinant Human Eotaxin-1.[1]
-
Media: RPMI-1640 + 0.1% BSA (Endotoxin-free).[1]
Workflow:
-
Pre-Incubation: Resuspend purified eosinophils (2 x 10⁶ cells/mL). Divide into aliquots.
-
Chamber Setup:
-
Migration: Incubate for 2 hours at 37°C, 5% CO₂.
-
Quantification:
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing SCG efficacy on eosinophils.
Part 4: Clinical Translation & References[1]
The in vitro data correlates with clinical observations where SCG reduces eosinophilic infiltration in aspirin-intolerant asthma and allergic conjunctivitis. However, due to the short half-life and poor oral absorption of SCG, therapeutic effects on tissue eosinophilia often require consistent topical or inhalation delivery to maintain the local concentration required for GPR35 agonism and mast cell stabilization.
References
-
Effect of sodium cromoglycate and nedocromil sodium on anti-IgE-induced and anti-IgG4-induced basophil degranulation. Source: PubMed URL:[1][Link][1]
-
G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Source:[1][2][3] PubMed (Yang et al., 2010) URL:[1][Link]
-
Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. Source: PubMed / ASPET URL:[Link]
-
Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate. Source: PubMed (Bruijnzeel et al.) URL:[1][Link]
-
Effect of disodium cromoglycate on activation of human eosinophils and neutrophils following reversed (anti-IgE) anaphylaxis. Source: PubMed (Moqbel et al.) URL:[1][Link]
-
Eosinophil chemotaxis assay in nasal polyps by using a novel optical device EZ-TAXIScan: Role of CC-chemokine receptor 3. Source: PubMed (Ueki et al.) URL:[1][Link][1]
-
Cromolyn sodium suppresses eosinophilic inflammation in patients with aspirin-intolerant asthma. Source: PubMed (Adachi et al.) URL:[1][Link]
Sources
- 1. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 2. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Effect of disodium cromoglycate on activation of human eosinophils and neutrophils following reversed (anti-IgE) anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Cytokine Release from Immune Cells by Cromoglicate Sodium Hydrate
Abstract
Cromoglicate sodium, a synthetic derivative of khellin, has been a cornerstone in the prophylactic management of allergic conditions for decades.[1] Traditionally described as a mast cell stabilizer, its mechanism of action is primarily attributed to the inhibition of mast cell degranulation and the subsequent release of inflammatory mediators.[2][3][4] However, a growing body of evidence reveals a more complex and nuanced immunomodulatory profile. This technical guide delves into the core mechanisms by which cromoglicate sodium hydrate regulates cytokine release, not only from mast cells but also from a broader spectrum of immune cells including neutrophils, eosinophils, monocytes, and microglia. We will explore the underlying signaling pathways, provide detailed experimental protocols for quantifying these effects, and discuss the implications for future research and drug development.
The Evolving Paradigm of Cromoglicate Sodium's Mechanism of Action
While the term "mast cell stabilizer" is accurate, it only partially encapsulates the therapeutic action of cromoglicate sodium. The drug's efficacy in various inflammatory conditions suggests its influence extends beyond the classical IgE-mediated allergic cascade.[5][6] The core of its function appears to lie in its ability to modulate ion flux, particularly calcium, across the cell membrane, a critical step in the activation of numerous immune cells.[3][7][8]
Mast Cells: The Classical Target
The hallmark of an immediate hypersensitivity reaction is the degranulation of mast cells, triggered by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI).[9][10] This event unleashes a torrent of pre-formed mediators, such as histamine, and initiates the synthesis of newly formed lipid mediators and a host of pro-inflammatory and immunomodulatory cytokines, including TNF-α, IL-4, IL-5, and IL-6.
Cromoglicate sodium intervenes at a critical juncture in this process. It is understood to inhibit the influx of calcium ions into the mast cell following an IgE-mediated stimulus.[11][12] This prevention of the rise in intracellular calcium is pivotal, as calcium signaling is the linchpin for the fusion of granular membranes with the cell membrane, the process of exocytosis.[8] By stabilizing the mast cell and preventing degranulation, cromoglicate effectively suppresses the release of the entire suite of inflammatory mediators.[13][14][15] More recent research also indicates that cromoglicate's effect on mast cells may be more sophisticated, potentially promoting the release of the anti-inflammatory cytokine IL-10 from human mast cells, thereby actively contributing to the resolution of inflammation.[16][17][18]
Broadening the Scope: Effects on Other Immune Cells
Cromoglicate sodium's immunomodulatory capacity is not confined to mast cells. It exerts direct inhibitory effects on a range of other key inflammatory players:
-
Neutrophils, Eosinophils, and Monocytes: Studies have demonstrated that cromoglicate can directly inhibit the activation of human neutrophils, eosinophils, and monocytes in vitro.[19] This includes the inhibition of chemotaxis in response to certain stimuli and a reduction in intracellular calcium mobilization, mirroring its effects in mast cells.[7] Furthermore, cromoglicate has been shown to impair the antibody-dependent cell-mediated cytotoxicity (ADCC) of neutrophils and eosinophils.[20] This broad-spectrum activity against key effector cells in the inflammatory response underscores its therapeutic potential beyond allergy.[6]
-
Lymphocytes: The drug has been shown to inhibit the in vitro proliferation of peripheral blood mononuclear cells (PBMCs) from both healthy and allergic individuals following stimulation.[21] In PBMCs from atopic asthmatics, cromoglicate specifically inhibits the antigen-induced overproduction of IL-5, a key cytokine in eosinophilic inflammation, without affecting non-specific mitogen-induced cytokine release.[22] This suggests a more targeted, antigen-specific anti-inflammatory effect on T-lymphocytes.
-
Microglia: Emerging research in the field of neuroinflammation has identified a significant role for cromoglicate. In human microglial cell lines, cromoglicate dramatically reduces the secretion of a wide array of pro-inflammatory cytokines (including IL-1β, IL-6, IL-8, and IFN-γ) and chemokines following activation by TNF-α.[23] This discovery opens up new avenues for its potential application in neurodegenerative disorders where microglial activation is a key pathological feature.
Experimental Framework for Quantifying Cytokine Modulation
To rigorously assess the immunomodulatory effects of cromoglicate sodium, a well-controlled in vitro experimental setup is essential. The following protocol provides a self-validating system to quantify the dose-dependent inhibition of cytokine release from stimulated immune cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Causality Behind Experimental Choices
-
Cell Model: We will use a human mast cell line (e.g., LAD2) or, for greater physiological relevance, primary human cord blood-derived mast cells (CBMCs).[16][17] Mast cells are chosen as the primary model due to their central role in allergy and as the classical target of cromoglicate.
-
Stimulus: Cells will be sensitized with human IgE and subsequently challenged with an anti-IgE antibody. This method specifically mimics the allergic cascade, providing a targeted and physiologically relevant activation pathway.[9][13]
-
Analyte: Tumor Necrosis Factor-alpha (TNF-α) is selected as the primary cytokine for measurement. TNF-α is a potent pro-inflammatory cytokine released rapidly by mast cells upon degranulation and plays a crucial role in orchestrating the subsequent inflammatory response.[10][24]
-
Assay Method: A quantitative sandwich ELISA is the gold standard for measuring secreted proteins in culture supernatants due to its high sensitivity, specificity, and reproducibility.[25][26][27]
Detailed Step-by-Step Protocol: TNF-α ELISA
This protocol outlines the procedure following cell culture, sensitization, and stimulation with and without cromoglicate sodium pre-treatment.
Materials:
-
96-well high-binding microplate
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)[27][28]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Cell culture supernatants (collected from experimental wells)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the TNF-α capture antibody to the manufacturer's recommended concentration in coating buffer. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[29]
-
Washing (1): Aspirate the coating solution from each well. Wash the plate three times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[27]
-
Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Seal the plate and incubate for at least 1-2 hours at room temperature.
-
Washing (2): Repeat the wash step as described in step 2.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant human TNF-α standard according to the kit protocol (e.g., from 1000 pg/mL down to 0 pg/mL).
-
Add 100 µL of each standard, control, and experimental sample (cell culture supernatant) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.[28]
-
-
Washing (3): Repeat the wash step as described in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated TNF-α detection antibody to the working concentration in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 1-2 hours at room temperature.[24]
-
Washing (4): Repeat the wash step as described in step 2.
-
Enzyme Incubation: Dilute the Streptavidin-HRP conjugate to its working concentration. Add 100 µL to each well. Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing (5): Repeat the wash step, but increase to five washes to ensure removal of all unbound enzyme.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 15-20 minutes, or until a sufficient color gradient develops in the standards.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[27]
-
Reading: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. Wavelength correction at 570 nm is recommended if available.
Data Presentation and Interpretation
The raw OD values are used to generate a standard curve (typically a four-parameter logistic fit). The concentration of TNF-α in each experimental sample is then interpolated from this curve.
Table 1: Representative Data for Cromoglicate Sodium Inhibition of TNF-α Release
| Condition | Cromoglicate [µM] | TNF-α [pg/mL] (Mean ± SD) | % Inhibition |
| Unstimulated Control | 0 | 15.2 ± 4.5 | N/A |
| Stimulated Control | 0 | 850.6 ± 55.1 | 0% |
| Stimulated + Cromoglicate | 1 | 682.4 ± 41.3 | 19.8% |
| Stimulated + Cromoglicate | 10 | 433.1 ± 35.8 | 49.1% |
| Stimulated + Cromoglicate | 100 | 125.9 ± 18.2 | 85.2% |
| Stimulated + Cromoglicate | 1000 | 51.3 ± 9.7 | 94.0% |
% Inhibition is calculated as: [1 - (Stimulated+Cromo - Unstimulated) / (Stimulated - Unstimulated)] x 100
Experimental Workflow Diagram
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]
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- 4. Mastocytosis - Treatment - NHS [nhs.uk]
- 5. Sodium cromoglycate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Effect of disodium cromoglycate on neutrophil movement and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study shows how mast cells regulate calcium levels to control the immune response - ASAIPA [asaipa.co.za]
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- 12. Mechanism of action of disodium cromoglycate—mast cell calcium ion influx after a histamine-releasing stimulus | Scilit [scilit.com]
- 13. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ocular sodium cromoglycate. An overview of its therapeutic efficacy in allergic eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Nedocromil sodium and cromolyn (sodium cromoglycate) selectively inhibit antibody-dependent granulocyte-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
molecular targets of cromoglicate sodium hydrate in inflammatory pathways
The following technical guide details the molecular pharmacology of Cromoglicate Sodium (Cromolyn), moving beyond the traditional "mast cell stabilizer" label to explore its specific interaction with GPR35, S100 proteins, and Annexin A1.
Executive Summary: The Paradigm Shift
Historically, Cromoglicate Sodium (DSCG) was defined phenomenologically as a "mast cell stabilizer" that prevented degranulation through undefined alterations in membrane fluidity.[1] Modern pharmacodynamics has revised this view.[1] We now understand DSCG as a multi-target pharmacophore with distinct molecular ligands.[1]
The core mechanisms driving its anti-inflammatory profile are:
-
GPR35 Agonism: Activation of G-protein coupled receptor 35, leading to cytoskeletal stabilization via the RhoA pathway.[1]
-
S100/RAGE Blockade: Direct binding to S100A12/A13, preventing RAGE (Receptor for Advanced Glycation End-products) activation.[1][2]
-
Annexin A1 Mobilization: PKC-dependent release of the anti-inflammatory protein Annexin A1.[1][3]
The GPR35 Axis: The Primary Target
Recent ligand-receptor pairing studies have identified GPR35 (an orphan G-protein coupled receptor) as a high-affinity target for DSCG.[1]
Mechanism of Action
DSCG acts as a potent agonist at GPR35.[1] While GPR35 is predominantly
-
The RhoA Connection: DSCG binding to GPR35 triggers the activation of the small GTPase RhoA .
-
Cytoskeletal Lock: Active RhoA promotes the stability of filamentous actin (F-actin).[1] Mast cell degranulation requires the rapid disassembly of the cortical F-actin ring to allow granules to fuse with the plasma membrane. By maintaining F-actin integrity, DSCG physically "locks" the granules inside the cell.[1]
Signaling Pathway Visualization
The following diagram illustrates the GPR35-mediated inhibition of degranulation.[1]
Caption: DSCG activates GPR35, triggering RhoA. This stabilizes F-actin, creating a physical barrier that prevents granule fusion.[1]
The S100/RAGE Interface: Non-Mast Cell Anti-Inflammation
DSCG exhibits efficacy in conditions unrelated to mast cells (e.g., idiopathic pulmonary fibrosis, atherosclerosis). This is mediated by its interaction with the S100 protein family .[1]
Molecular Interaction
DSCG binds specifically to S100A12 (calgranulin C) and S100A13 .[1]
-
RAGE Antagonism: S100A12 is a ligand for RAGE.[1] The binding of DSCG to S100A12 sterically hinders the S100-RAGE interaction.[1]
-
Downstream Effect: This blockade inhibits the nuclear translocation of NF-κB , thereby reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and adhesion molecules (VCAM-1).[1]
Quantitative Binding Data
The following table summarizes the binding affinities of DSCG to various molecular targets.
| Target Protein | Interaction Type | Est.[1] Affinity ( | Physiological Outcome |
| GPR35 (Human) | Agonist | Cytoskeletal stabilization; inhibition of degranulation.[1] | |
| S100A12 | Direct Binding | Prevention of RAGE activation; reduced NF-κB signaling.[1] | |
| S100A13 | Direct Binding | Inhibition of non-classical secretion pathways.[1] | |
| Annexin A1 | Inducer | Release of Annexin A1; inhibition of PLA2.[1] |
Experimental Validation Protocols
As an application scientist, you must validate these targets using robust, self-validating assays. Below are the two critical protocols for verifying DSCG activity.
Protocol A: -Hexosaminidase Release Assay (Functional Potency)
This assay measures the inhibition of degranulation in RBL-2H3 cells.[1] It is the gold standard for testing "mast cell stabilization."[1]
Materials:
-
RBL-2H3 Cells (ATCC CRL-2256).[1]
-
Anti-DNP IgE (monoclonal).[1]
-
DNP-BSA (Antigen).[1]
-
Substrate: p-nitrophenyl-N-acetyl-
-D-glucosaminide (PNAG).[1][4] -
Tyrode’s Buffer (pH 7.4).[1]
Workflow:
-
Sensitization: Seed RBL-2H3 cells (
/well) in 96-well plates. Incubate overnight with Anti-DNP IgE ( ).[1] -
Wash: Remove media and wash 2x with Tyrode’s buffer to remove unbound IgE.[1]
-
Drug Treatment: Add Cromoglicate Sodium (titration:
) in Tyrode’s buffer. Incubate for 15 minutes at 37°C. -
Stimulation: Add DNP-BSA (final conc.
) to induce cross-linking.[1] Incubate for 30-60 minutes . -
Supernatant Collection: Transfer
of supernatant to a fresh plate (Extracellular activity). -
Lysis: Lyse remaining cells with 0.1% Triton X-100 (Intracellular activity).[1]
-
Development: Add
PNAG substrate (4 mM in citrate buffer, pH 4.5) to both supernatant and lysate.[1] Incubate 1h at 37°C. -
Stop: Add
Glycine buffer (pH 10.7) to stop the reaction. Read Absorbance at 405 nm .[1]
Calculation:
Protocol B: Calcium Flux Assay (GPR35/Channel Modulation)
To assess the effect on calcium dynamics (either via GPR35 or channel blockade).[1]
Workflow Diagram:
Caption: Workflow for measuring GPR35-mediated Calcium mobilization. Probenecid prevents dye leakage.[1]
Critical Note on Causality: If using HEK293-GPR35 cells, DSCG will cause a spike in calcium (agonist effect).[1] If using Mast Cells stimulated with IgE, DSCG may blunt the massive calcium influx caused by antigen (stabilizer effect).[1] Distinguishing these two modes is vital for data interpretation.
References
-
Yang, Y., et al. (2010). "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[1][5] Pharmacology.[1][3][6][7][8][9][10][11] Link
-
Shishibori, T., et al. (1999). "Three distinct anti-allergic drugs, amlexanox, cromolyn and tranilast, bind to S100A12 and S100A13 of the S100 protein family." Biochemical Journal. Link
-
Yazid, S., et al. (2013). "Anti-allergic cromones inhibit histamine and eicosanoid release from activated human and murine mast cells by releasing Annexin A1."[3] PLoS ONE. Link
-
Oka, M., et al. (2024). "Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate."[1][12][13] Journal of Pharmacology and Experimental Therapeutics. Link
-
Naal, R.M., et al. (2004). "A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation."[1] Journal of Visualized Experiments. Link
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- 11. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Activity Relationship of Cromoglicate Sodium Hydrate Analogs
This guide provides a comprehensive exploration of the structural activity relationship (SAR) of cromoglicate sodium hydrate and its analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical molecular features governing the mast cell-stabilizing activity of this important class of anti-allergic compounds. We will dissect the cromoglicate scaffold, analyze the impact of structural modifications, and detail the experimental protocols essential for evaluating the efficacy of novel analogs.
Introduction: Cromoglicate Sodium - A Paradigm in Mast Cell Stabilization
Discovered in the 1960s, cromoglicate sodium (also known as disodium cromoglycate) remains a cornerstone in the management of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis.[1][2][3] Its therapeutic effect stems from a unique mechanism of action: the stabilization of mast cells.[1][4] Upon exposure to an allergen, sensitized mast cells degranulate, releasing a cascade of inflammatory mediators including histamine, leukotrienes, and prostaglandins.[1][2] Cromoglicate sodium acts prophylactically by inhibiting this degranulation process, thereby preventing the onset of allergic symptoms.[1][4] Unlike antihistamines, which block the action of already-released histamine, cromoglicate prevents the release of these mediators in the first place.[1]
The parent compound, cromoglicate sodium, is a symmetric molecule derived from khellin, a natural product extracted from the Ammi visnaga plant.[1] It is characterized by two chromone-2-carboxylic acid moieties linked by a propan-2-ol bridge. Despite its efficacy, cromoglicate sodium suffers from poor oral bioavailability (less than 1%), necessitating localized administration via inhalation, nasal spray, or eye drops.[1][2] This limitation has been a major driving force for the development of analogs with improved pharmacokinetic profiles and enhanced potency.
The Cromoglicate Scaffold: A Trifecta of Essential Moieties
The biological activity of cromoglicate and its analogs is intrinsically tied to its distinct molecular architecture. Understanding the contribution of each component is fundamental to deciphering its SAR.
-
The Bis-Chromone Core: The presence of two planar chromone (4H-1-benzopyran-4-one) ring systems is a hallmark of this class of compounds.[5][6][7] These aromatic systems are crucial for interacting with the putative biological target on the mast cell surface. The planarity and electron distribution of the chromone rings are thought to be critical for binding.
-
The Flexible Linker: The two chromone rings are connected by a flexible linker. In cromoglicate, this is a 2-hydroxypropyloxy chain. The length, flexibility, and chemical nature of this linker are paramount.[8][9] It dictates the spatial orientation and distance between the two chromone moieties, which must be optimal for effective engagement with the target.
-
The Carboxylic Acid Groups: The carboxylate groups at the 2-position of each chromone ring are essential for activity. At physiological pH, these groups are ionized, rendering the molecule highly polar and water-soluble. This feature is believed to be critical for the interaction with the receptor, likely through ionic bonding or hydrogen bonding.
The interplay between these three components forms the basis of the SAR for this class of compounds.
Decoding the Structural Activity Relationship (SAR)
Extensive research has been dedicated to modifying the cromoglicate scaffold to enhance its mast cell-stabilizing activity and improve its drug-like properties. The following sections summarize the key SAR findings.
Modifications to the Chromone Rings
The chromone rings offer several positions for substitution, and modifications at these sites have yielded valuable insights.
-
Substitution on the Benzo Moiety:
-
Position 5: Introduction of a hydroxyl group at the 5-position generally maintains or slightly enhances activity.
-
Positions 6, 7, and 8: Substitution with small, lipophilic groups such as methyl or chloro at these positions can be tolerated, but larger groups tend to decrease activity. The introduction of polar substituents is generally detrimental.
-
-
The Pyran-4-one Ring:
-
The carbonyl group at position 4 is essential for activity. Its reduction or replacement leads to a significant loss of potency.
-
The double bond between C2 and C3 is also critical. Saturation of this bond to form a chromanone derivative results in a marked decrease in activity.
-
The Pivotal Role of the Linker
The linker has been a major focus of analog design, as it controls the critical distance and orientation of the two chromone rings.
-
Linker Length: The optimal linker length corresponds to a chain of 3 to 5 atoms connecting the two chromone oxygen atoms. Shortening or lengthening the chain beyond this range significantly reduces activity. This suggests a specific spatial requirement for the two chromone rings to bind effectively to their target.
-
Linker Composition: The presence of a central hydroxyl group, as in cromoglicate, is not strictly necessary for activity but can influence solubility and potency. Replacing the ether linkages with thioether or amino functionalities has been explored, with varying degrees of success. The key is to maintain the overall flexibility and length of the linker.
The Indispensable Carboxylic Acid Groups
The acidic nature of the C2-substituent is a stringent requirement for mast cell-stabilizing activity.
-
Esterification and Amidation: Conversion of the carboxylic acid groups to their corresponding esters or amides results in a complete loss of activity. This underscores the importance of the anionic carboxylate groups for receptor binding.
-
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic bioisosteres, such as a tetrazole ring, can retain or even enhance activity. This strategy has been a key area of investigation in the quest for analogs with improved oral bioavailability, as tetrazoles can offer a more favorable pharmacokinetic profile.
SAR Summary Diagram
Caption: Key structural features of cromoglicate analogs influencing mast cell stabilizing activity.
Experimental Protocols for Activity Evaluation
The development of novel cromoglicate analogs relies on robust and reproducible bioassays to quantify their mast cell-stabilizing potential. The following protocols are standard in the field.
In Vitro Mast Cell Degranulation Assay
This assay is the primary in vitro method for assessing the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Principle: Rat basophilic leukemia (RBL-2H3) cells, a mast cell analog, are sensitized with anti-dinitrophenyl (DNP) IgE. Subsequent cross-linking of the IgE receptors with DNP-human serum albumin (HSA) triggers degranulation. The extent of degranulation is quantified by measuring the activity of a released granular enzyme, β-hexosaminidase.
Step-by-Step Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in Eagle's minimal essential medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Seed cells into 24-well plates at a density of 2 x 10^5 cells/well.
-
Sensitize the cells by adding anti-DNP IgE (0.5 µg/mL) to the culture medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 200 µL of Tyrode's buffer containing the test compound (cromoglicate analog) at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Add 20 µL of DNP-HSA (10 µg/mL) to each well to induce degranulation.
-
Incubate for 1 hour at 37°C.
-
-
Quantification of β-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 100 µL of 0.2 M glycine-NaOH buffer (pH 10.7).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-hexosaminidase release for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.
-
Workflow for In Vitro Mast Cell Degranulation Assay
Caption: Workflow for the in vitro evaluation of mast cell degranulation inhibitors.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay
The PCA model is a classic in vivo assay to evaluate the anti-allergic activity of compounds in a living organism.
Principle: A localized allergic reaction is induced in the skin of a rat or mouse. The animal is passively sensitized by an intradermal injection of IgE antibodies. A subsequent intravenous challenge with the specific antigen and a dye (Evans blue) results in localized mast cell degranulation, leading to increased vascular permeability and leakage of the dye into the surrounding tissue. An effective mast cell stabilizer will inhibit this process.
Step-by-Step Methodology:
-
Sensitization:
-
Anesthetize male Wistar rats (200-250 g).
-
Shave the dorsal skin.
-
Administer intradermal injections of anti-DNP IgE at multiple sites on the back.
-
Allow a sensitization period of 24-48 hours.
-
-
Compound Administration:
-
Administer the test compound (cromoglicate analog) via the desired route (e.g., oral, intravenous) at a specified time before the antigen challenge. The control group receives the vehicle.
-
-
Antigen Challenge and Dye Injection:
-
Inject a solution containing the antigen (DNP-HSA) and Evans blue dye intravenously.
-
-
Evaluation of Reaction:
-
After 30 minutes, euthanize the animals.
-
Excise the dorsal skin and measure the diameter and intensity of the blue spots at the injection sites.
-
For a more quantitative analysis, the dye can be extracted from the skin tissue using formamide and the absorbance measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PCA reaction for the treated groups compared to the vehicle control group.
-
Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay
Caption: Workflow for the in vivo evaluation of anti-allergic activity using the PCA model.
Data Summary: SAR of Cromoglicate Analogs
The following table summarizes the general SAR trends observed for cromoglicate analogs. The activity is represented qualitatively based on published data.
| Modification Area | Specific Modification | Effect on Mast Cell Stabilizing Activity |
| Chromone Ring | Replacement of C2-COOH with ester or amide | Abolished |
| Replacement of C2-COOH with tetrazole | Maintained or Increased | |
| Saturation of C2=C3 double bond | Significantly Decreased | |
| Substitution at C5 with -OH | Maintained | |
| Substitution at C6, C7, C8 with small alkyl/halo | Maintained or Slightly Decreased | |
| Linker | Linker chain length < 3 atoms | Decreased |
| Linker chain length > 5 atoms | Decreased | |
| Replacement of ether with thioether | Maintained |
Conclusion and Future Directions
The structural activity relationship of this compound analogs is well-defined, with the bis-chromone scaffold, the linker, and the acidic functional groups all playing critical roles. The primary challenge remains the development of orally bioavailable analogs that retain the high mast cell-stabilizing activity and excellent safety profile of the parent compound.
Future research in this area will likely focus on:
-
Prodrug Strategies: Designing prodrugs that mask the polar carboxylate groups to enhance absorption, which are then cleaved in vivo to release the active compound.[10]
-
Novel Scaffolds: Moving beyond the traditional bis-chromone scaffold to identify new chemotypes that mimic the essential pharmacophoric features of cromoglicate.
-
Target Deconvolution: A more profound understanding of the molecular target(s) of cromoglicate on mast cells would enable more rational, structure-based drug design.
By leveraging the extensive SAR knowledge base and employing modern drug discovery techniques, the development of next-generation mast cell stabilizers with superior therapeutic profiles is an achievable goal.
References
- Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28).
- PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrNALCROM® Sodium Cromoglicate Capsules Capsules, 100 mg, Oral Oral. (2022, January 5). sanofi-aventis Canada Inc.
- Pharmacology of Sodium Cromoglycate (Cromolyn Sodium) ; Mechanism of action, Pharmacokinetics, Uses. (2025, April 2). YouTube.
- Introduction of sodium cromoglyc
- US10398673B2 - Mast cell stabilizers treatment for systemic disorders. (n.d.).
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC.
- Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. (2023, August 15). Chem Biodivers.
- Linkers Having a Crucial Role in Antibody–Drug Conjug
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2021, May 12).
- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC.
- Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (2022, May 25). MDPI.
- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023, March 30).
- Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova.
- Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.).
- What Are AOC Linkers?. (2025, June 10). BroadPharm.
- Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024, August 1). PMC.
- Mast Cell Stabilisers. (n.d.). Arrow@TU Dublin.
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- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. US10398673B2 - Mast cell stabilizers treatment for systemic disorders - Google Patents [patents.google.com]
Methodological & Application
Protocol: Preparation and Optimization of Cromoglicate Sodium Hydrate Solutions for In Vitro Mast Cell Stabilization
Abstract & Application Overview
Cromoglicate Sodium (Sodium Cromoglycate; Cromolyn Sodium) is a classic mast cell stabilizer used extensively to study the inhibition of degranulation and histamine release.[1][2][3][4] Unlike antihistamines which block receptors downstream, Cromoglicate acts upstream by stabilizing the mast cell membrane, primarily through the blockade of calcium channels and the modulation of Annexin A1 signaling.
This protocol details the precise preparation of Cromoglicate Sodium Hydrate solutions, addressing the critical solubility limits, hydration correction factors, and stability concerns necessary for reproducible in vitro data.
Physicochemical Profile
Understanding the chemical nature of the salt is prerequisite to accurate dosing. Cromoglicate Sodium is hygroscopic; failure to account for water content is a common source of experimental error.[5]
| Parameter | Specification | Notes |
| Compound Name | Sodium Cromoglicate (Disodium Cromoglycate) | |
| CAS Number | 15826-37-6 | |
| Formula | C₂₃H₁₄Na₂O₁₁[1][2][3][4][5][6][7][8][9] · xH₂O | Often supplied as a hydrate.[3][5][6] |
| Molecular Weight | 512.33 g/mol (Anhydrous) | CRITICAL: Check CoA for batch-specific water content.[1][3][5][6] |
| Solubility (Water) | ~50 mg/mL (~100 mM) | Freely soluble.[1][3][5][6] |
| Solubility (Ethanol) | Insoluble | Do not use organic solvents like EtOH or Ether.[1][3][4][5][6] |
| Solubility (DMSO) | Poor / Not Recommended | Aqueous preparation is superior and avoids DMSO cytotoxicity.[1][3][5][6] |
| Appearance | White crystalline powder | Hygroscopic; protect from moisture.[1][3][5][6] |
| pKa | ~2.0 (Acidic moieties) | Solution pH should be kept near neutral (pH 6.0–7.5).[1][3][5][6] |
Stock Solution Preparation Protocol
A. The "Hydrate" Correction Factor
Commercial Cromoglicate Sodium is often supplied as a hydrate (containing variable water molecules).[1][3][5][6] To ensure you are dosing the correct molarity of the active drug, you must correct for the water content listed on the Certificate of Analysis (CoA).
Formula:
B. Step-by-Step Preparation (50 mM Stock)
Target Volume: 10 mL Target Concentration: 50 mM Solvent: Sterile Distilled Water (Cell Culture Grade)[1][3][5][6]
-
Calculate Mass:
-
Weighing: Weigh the corrected amount of powder into a sterile 15 mL conical tube.
-
Solubilization: Add roughly 80% of the target volume (8 mL) of sterile water.
-
Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[5][8]
-
Final Volume: Adjust volume to exactly 10 mL with sterile water.
-
Sterilization:
-
Storage: Aliquot into light-protective (amber) tubes.
In Vitro Experimental Application
A. Dosing Strategy
Cromoglicate Sodium has a bell-shaped dose-response curve in some assays. A wide titration range is recommended for initial optimization.
Dilution Scheme (Example for 10 mL Culture Media):
| Final Assay Conc. | Volume of 50 mM Stock | Volume of Media |
| 1 mM (High) | 200 µL | 9.80 mL |
| 100 µM (Standard) | 20 µL | 9.98 mL |
| 10 µM (Low) | 2 µL | 9.998 mL |
| Vehicle Control | 20 µL (Water) | 9.98 mL |
B. Incubation Protocol
Cromoglicate is a prophylactic stabilizer.[3][5][6] It must be present before the mast cells are challenged with antigen or degranulation agents (e.g., Compound 48/80).[3]
-
Seed Cells: Plate Mast cells (e.g., RBL-2H3, HMC-1) and allow adherence/recovery.[1][3][5][6]
-
Pre-Incubation (Critical): Replace media with Cromoglicate-containing media.
-
Duration: Incubate for 15–30 minutes at 37°C.
-
Reasoning: This allows the drug to interact with the membrane chloride/calcium channels and initiate the phosphorylation of moesin/Annexin A1 mobilization.
-
-
Challenge: Add the degranulation stimulus (e.g., IgE/Antigen complex) directly to the Cromoglicate media.[3] Do not wash the drug off.[3][5][6]
-
Readout: Measure β-hexosaminidase release or histamine levels after 30–60 minutes.
Mechanistic Insight: Mast Cell Stabilization
Cromoglicate Sodium functions by "freezing" the mast cell membrane dynamics.[3][5] It inhibits the chloride channels (Cl⁻) which are necessary to maintain the electrochemical driving force for Calcium (Ca²⁺) influx.[3][5][6] Without Ca²⁺ entry, the SNARE-mediated fusion of histamine granules with the plasma membrane is blocked.
Figure 1: Mechanism of Action.[1][3][5][6][10][11] Cromoglicate prevents degranulation by blocking Cl⁻ transport, thereby disrupting the electrochemical gradient required for Ca²⁺ influx.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitate in Stock | Temperature too low or concentration >100mM | Warm to 37°C and vortex.[1][3][5][6] Ensure stock is ≤50 mM.[3][5][6][11] |
| Yellow Discoloration | Photo-oxidation | Discard solution.[1][3][5][6] Store new batch in amber tubes/foil. |
| No Inhibition Observed | Drug washed off before challenge | Do not wash. Cromoglicate must be present during the challenge.[1][3][5][6] |
| High Cell Death | Osmotic stress or pH drift | Check pH of final media.[3][5][6] Ensure stock was made in water/PBS, not DMSO. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27503: Disodium Cromoglycate.[3][5][6] Available at: [Link][1][3][5][6]
-
Yazid, S., et al. (2013). "Anti-allergic cromones inhibit histamine and eicosanoid release from activated human and murine mast cells by releasing Annexin A1."[9] PLoS One, 8(3), e58963.[9] (Mechanistic reference regarding Annexin A1).
-
Heinke, S., et al. (1995). "Inhibition of volume-activated chloride currents in endothelial cells by chromones."[1][3][5][6][9] British Journal of Pharmacology, 115(8), 1393-1398.[3][9] (Mechanistic reference regarding Chloride channels).
Sources
- 1. 色甘酸 钠盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Disodium Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guinama.com [guinama.com]
- 5. Sodium Cromoglicate | CAS 15826-37-6 | LGC Standards [lgcstandards.com]
- 6. Sodium Cromoglycate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. rndsystems.com [rndsystems.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Cromolyn Sodium - LKT Labs [lktlabs.com]
- 10. uspbpep.com [uspbpep.com]
- 11. data.epo.org [data.epo.org]
Application Notes and Protocols: Cromoglicate Sodium Hydrate for Inhibiting Histamine Release in LAD2 Human Mast Cells
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cromoglicate sodium hydrate to inhibit histamine release in the LAD2 human mast cell line. We delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for cell culture, induction of histamine release, and its quantification, and offer insights into data interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Role of Mast Cells and the Utility of Cromoglicate Sodium
Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory processes.[1][2] Upon activation, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, with histamine being a primary and potent example.[2][3] The human mast cell line, LAD2, serves as a valuable in vitro model for studying human mast cell biology.[4][5] Derived from a patient with aggressive mastocytosis, these non-adherent cells are dependent on stem cell factor (SCF) for growth and express functional FcεRI receptors, making them a suitable system for investigating mast cell activation and degranulation.[4][5]
Cromoglicate sodium, also known as cromolyn sodium, is a well-established mast cell stabilizer.[6][7] Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators.[6][7][8] While the precise molecular mechanism is not fully elucidated, it is understood to stabilize the mast cell membrane.[9][10] This property makes cromoglicate sodium a crucial tool for studying the pathways of mast cell activation and for screening potential anti-allergic and anti-inflammatory compounds.
These application notes will guide users through the process of culturing LAD2 cells, preparing and applying this compound, inducing histamine release through common stimuli, and quantifying the extent of inhibition.
Materials and Reagents
A detailed list of necessary materials and reagents is provided below.
| Reagent | Supplier | Catalogue No. | Storage |
| LAD2 Human Mast Cell Line | Commercially Available | e.g., BioCat T8157 | Liquid Nitrogen |
| StemPro™-34 SFM | Thermo Fisher Scientific | 10639011 | 2-8°C |
| Stem Cell Factor (SCF), human | PeproTech | 300-07 | -20°C |
| L-Glutamine | Thermo Fisher Scientific | 25030081 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 | -20°C |
| This compound | Sigma-Aldrich | C0399 | Room Temperature |
| Compound 48/80 | Sigma-Aldrich | C2313 | Room Temperature |
| Substance P | Sigma-Aldrich | P3140 | -20°C |
| Anti-Human IgE (for sensitization) | Varies | Varies | 2-8°C |
| Goat Anti-Human IgE (for cross-linking) | Varies | Varies | 2-8°C |
| Tyrode's Buffer | In-house preparation or Varies | Varies | Room Temperature |
| Histamine ELISA Kit | Varies | Varies | 2-8°C |
| Phosphate Buffered Saline (PBS) | Varies | Varies | Room Temperature |
| Trypan Blue Stain | Thermo Fisher Scientific | T10282 | Room Temperature |
Experimental Protocols
Part 1: LAD2 Human Mast Cell Culture
The successful execution of any experiment involving LAD2 cells hinges on their proper maintenance. These cells are known to be slow-growing and require specific culture conditions to maintain their viability and functionality.[4]
Protocol 1: Thawing and Culturing LAD2 Cells
-
Preparation: Pre-warm complete growth medium (StemPro™-34 SFM supplemented with 100 ng/mL human SCF, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin) to 37°C.
-
Thawing: Quickly thaw a cryovial of LAD2 cells in a 37°C water bath.
-
Initial Culture: Gently transfer the thawed cell suspension into a T25 culture flask containing 5-10 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: After 24 hours, centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) and resuspend the cell pellet in fresh, pre-warmed complete growth medium to remove cryopreservative.
-
Maintenance: Maintain the cell density between 0.2 x 10⁶ and 1 x 10⁶ cells/mL. Perform a half-media change weekly by centrifuging the cells and resuspending them in a 1:1 mixture of old and new medium.[4] It is normal to observe some cell death in the initial weeks after thawing.[4][11]
-
Functionality Check: It is crucial to periodically assess the degranulation capacity of the LAD2 cells (e.g., every 2 months) to ensure they retain their functionality.[4]
Part 2: Preparation of this compound Solution
Cromoglicate sodium is soluble in water.[10][12] A stock solution should be prepared and then diluted to the desired working concentrations.
Protocol 2: Cromoglicate Sodium Solution Preparation
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in sterile, purified water or an appropriate buffer (e.g., Tyrode's buffer) to create a stock solution (e.g., 10 mM). Gentle warming may be required for higher concentrations.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the cromoglicate sodium stock solution in the assay buffer (e.g., Tyrode's buffer) to achieve the desired final concentrations for treating the cells.
Part 3: Histamine Release Assay
This protocol outlines the steps for inducing histamine release from LAD2 cells and assessing the inhibitory effect of cromoglicate sodium. A common method for inducing degranulation is through the use of secretagogues like Compound 48/80 or Substance P, or via IgE-mediated activation.[13][14][15]
Protocol 3: Inhibition of Histamine Release
-
Cell Preparation: Harvest LAD2 cells from culture by centrifugation (200 x g for 5 minutes). Wash the cells twice with Tyrode's buffer and resuspend them in the same buffer at a concentration of 0.5-1 x 10⁶ cells/mL.
-
Pre-incubation with Cromoglicate Sodium: Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate. Add the various dilutions of cromoglicate sodium to the respective tubes/wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).
-
Induction of Histamine Release:
-
For Secretagogue-Induced Release: Add the chosen secretagogue (e.g., Compound 48/80 at a final concentration of 1-10 µg/mL or Substance P at a final concentration of 1-10 µM) to the cell suspensions.
-
For IgE-Mediated Release: For IgE-mediated activation, cells should be sensitized with human IgE (e.g., 1 µg/mL) for at least 2 hours (or overnight) prior to the experiment. After sensitization, wash the cells to remove unbound IgE, then add the cross-linking agent (e.g., anti-IgE antibody at 10 µg/mL).[13]
-
-
Incubation: Incubate the cells with the stimulus for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes/plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatants, which contain the released histamine, and transfer them to fresh tubes/wells.
-
Total Histamine (Positive Control): To determine the total histamine content, lyse an equal number of untreated cells by repeated freeze-thaw cycles or by adding a lysing agent (e.g., Triton X-100).
-
Spontaneous Release (Negative Control): A sample of cells incubated with buffer alone (without any stimulus) will serve as the spontaneous release control.
-
Histamine Quantification: Measure the histamine concentration in the collected supernatants using a commercially available Histamine ELISA kit, following the manufacturer's instructions.[16] Alternative methods include spectrofluorometric assays or flow cytometry.[2][3][17]
Data Analysis and Interpretation
The percentage of histamine release is calculated using the following formula:
% Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
The inhibitory effect of cromoglicate sodium is then determined by comparing the percentage of histamine release in the presence of the compound to the release in its absence (vehicle control). The results can be plotted as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of cromoglicate sodium.
Expected Results:
Pre-treatment of LAD2 cells with cromoglicate sodium is expected to cause a dose-dependent inhibition of histamine release upon stimulation. The degree of inhibition will depend on the concentration of cromoglicate sodium used and the strength of the stimulus.
| Treatment Group | Stimulus | Expected Histamine Release | Purpose |
| Untreated Cells | None | Low (baseline) | Spontaneous Release Control |
| Untreated Cells | Lysis Agent | High (maximum) | Total Histamine Control |
| Vehicle Control | Stimulus | High | Positive Control for Release |
| Cromoglicate Sodium | Stimulus | Dose-dependent decrease | Test for Inhibition |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no histamine release | Poor cell viability or functionality. | Check cell viability with Trypan Blue. Ensure proper culture conditions and periodic functionality checks. |
| Inactive stimulus. | Use a fresh batch of stimulus and verify its activity. | |
| Inappropriate stimulus concentration. | Perform a dose-response curve for the stimulus to determine the optimal concentration. | |
| High spontaneous histamine release | Rough cell handling. | Handle cells gently during washing and pipetting steps. |
| Contamination. | Regularly check for mycoplasma contamination.[4] | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and equal distribution of cells in each well/tube. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the inhibitory effects of this compound on histamine release from LAD2 human mast cells. By understanding the principles behind each step and adhering to the detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of mast cell biology and the development of novel anti-inflammatory and anti-allergic therapeutics.
References
-
Cromoglicic acid - Wikipedia. Available at: [Link]
-
Measuring Histamine and Cytokine Release from Basophils and Mast Cells. Springer Protocols, 2014. Available at: [Link]
-
Human Mast Cell Line (LAD2) - BioHippo. Available at: [Link]
-
Microplate Assay for Measurement of Histamine Release from Mast Cells. BioTechniques, 1997. Available at: [Link]
-
Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation. PubMed, 2012. Available at: [Link]
-
Measuring Histamine and Cytokine Release from Basophils and Mast Cells. PubMed, 2020. Available at: [Link]
-
Stimulated Human Mast Cells Secrete Mitochondrial Components That Have Autocrine and Paracrine Inflammatory Actions. PLOS ONE, 2012. Available at: [Link]
-
LAD2 cell histamine release correlates with anaphylactoid reactions in... - ResearchGate. Available at: [Link]
-
Determination of histamine secretion by human mast cells - PCBIS. Available at: [Link]
-
The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm. Redalyc, 2020. Available at: [Link]
-
Cromolyn Sodium | Mechanism of action, Uses & Side effects - Macsen Labs. Available at: [Link]
-
FIG E4. Activation of LAD2 cells sensitized with plasma samples from... - ResearchGate. Available at: [Link]
-
Cromolyn Sodium - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Neuropeptides activate human mast cell degranulation and chemokine production - PMC. Available at: [Link]
-
Measuring Mast Cell Mediator Release - PMC. Available at: [Link]
-
Description and Characterization of a Novel Human Mast Cell Line for Scientific Study. International Journal of Molecular Sciences, 2019. Available at: [Link]
-
METHODS Mice BMMC and LAD2 cell culture - bioRxiv. Available at: [Link]
-
Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma - PubMed. Available at: [Link]
-
Generation, isolation, and maintenance of human mast cells and mast cell lines. PDF. Available at: [Link]
-
93556-SODIUM CROMOGLICATE - Guinama. Available at: [Link]
-
Cromoglycate sodium - ChemBK. Available at: [Link]
-
Non-IgE mediated mast cell activation - DSpace. Available at: [Link]
-
Cromoglicate sodium - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
NCL Method ITA-38 Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. Available at: [Link]
- US5475023A - Aqueous pharmaceutical formulations of sodium cromoglycate - Google Patents.
-
Histamine-Release. Available at: [Link]
-
sodium-cromoglicate.pdf - Safety Data Sheet. Available at: [Link]
Sources
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- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. biocat.com [biocat.com]
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- 6. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 7. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. macsenlab.com [macsenlab.com]
- 9. The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm [redalyc.org]
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- 11. ebiohippo.com [ebiohippo.com]
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- 14. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Cromoglicate Sodium Hydrate in Aqueous Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with aqueous solutions of cromoglicate sodium hydrate. It addresses common stability issues, offering troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experiments.
Introduction to Cromoglicate Sodium Stability
Cromoglicate sodium, a mast cell stabilizer, is widely used in pharmaceutical formulations, particularly for allergic conditions.[1][2][3] While the solid form is relatively stable, its stability in aqueous solutions is a critical factor that can be influenced by various environmental conditions.[4][5][6] Understanding and controlling these factors is paramount for obtaining accurate and reproducible experimental results. This guide is designed to help you navigate the complexities of cromoglicate sodium solution stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of cromoglicate sodium in an aqueous solution?
A1: The stability of cromoglicate sodium in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[7][8] Oxygen and the presence of certain metal ions can also play a role in its degradation.[7][9]
Q2: What is the optimal pH range for maintaining the stability of a cromoglicate sodium solution?
A2: For ophthalmic and other pharmaceutical formulations, a pH range of 4.5 to 7.5 is generally recommended, with a narrower range of 6.0 to 7.0 being preferable for enhanced stability and patient comfort.[9][10] Cromoglicate sodium is susceptible to precipitation under acidic conditions (pH < 2.0) and is very sensitive to basic conditions, which can lead to hydrolysis.[11]
Q3: How should I store my cromoglicate sodium aqueous solutions?
A3: To ensure stability, solutions should be stored at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[2] It is crucial to protect them from direct sunlight and heat.[1][12] For unopened commercial preparations, no special storage conditions are usually required, but once opened, they should not be stored above 25°C.[13][14][15]
Q4: How long can I expect my prepared cromoglicate sodium solution to remain stable?
A4: The stability of a freshly prepared solution can vary. For laboratory use, it is not recommended to store aqueous solutions for more than one day.[5] Commercially available ophthalmic solutions, which contain preservatives, should typically be discarded four weeks after opening.[13][14][15]
Q5: Are there any known incompatibilities I should be aware of when preparing cromoglicate sodium solutions?
A5: Yes, certain excipients can affect stability. For instance, while sodium chloride is often used as a tonicity-modifying agent, it can cause precipitation of cromoglicate sodium at higher concentrations (greater than 2% w/v) or upon long-term standing.[9][10] It is also advisable to avoid strong oxidizing agents.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Precipitation or Cloudiness Observed in the Solution
Symptoms: Your clear cromoglicate sodium solution has become cloudy or contains visible particulate matter.
Potential Causes & Solutions:
-
pH Shift: The pH of your solution may have shifted outside the optimal range.
-
Troubleshooting Steps:
-
Measure the current pH of the solution.
-
If the pH is below 4.5, the cromoglicate may be precipitating. Adjust the pH back to the 6.0-7.0 range using a suitable buffer or a dilute solution of sodium hydroxide.
-
If the issue persists, prepare a fresh, buffered solution.
-
-
-
Concentration and Excipients: High concentrations of cromoglicate sodium, especially in the presence of agents like sodium chloride, can lead to insolubility.[9][10]
-
Troubleshooting Steps:
-
Review your formulation. If using sodium chloride with cromoglicate sodium concentrations above 2% w/v, consider using an alternative tonicity agent like glycerol.[9]
-
Ensure all components are fully dissolved during preparation.
-
-
-
Temperature Fluctuation: A significant decrease in temperature can reduce the solubility of cromoglicate sodium.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and agitate to see if the precipitate redissolves.
-
Store solutions at a consistent, controlled room temperature.
-
-
Issue 2: Discoloration of the Solution
Symptoms: The initially colorless to pale yellow solution has developed a more pronounced yellow or even brownish tint.
Potential Causes & Solutions:
-
Photodegradation: Exposure to UV or visible light can cause the degradation of cromoglicate sodium, leading to discoloration.[7]
-
Troubleshooting Steps:
-
-
Oxidation: The presence of dissolved oxygen or oxidizing contaminants can lead to degradation products that impart color.
-
Troubleshooting Steps:
-
Consider preparing solutions with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen).
-
Ensure all glassware is scrupulously clean to avoid contamination.
-
-
Issue 3: Loss of Potency or Inconsistent Experimental Results
Symptoms: You observe a decrease in the expected biological or chemical activity of your cromoglicate sodium solution over time.
Potential Causes & Solutions:
-
Chemical Degradation: The most likely cause is the chemical breakdown of the cromoglicate sodium molecule.
-
Troubleshooting Steps:
-
Alkaline Hydrolysis: Cromoglicate sodium is susceptible to hydrolysis, especially under alkaline conditions.[16][17] This can lead to the formation of degradation products.
-
Analytical Verification: If you suspect degradation, use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact cromoglicate sodium and detect the presence of degradation products.[11][18][19][20]
-
Fresh Preparation: The most reliable way to ensure potency is to use freshly prepared solutions for your experiments, ideally prepared on the same day of use.[5]
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable 2% w/v Cromoglicate Sodium Aqueous Solution
This protocol outlines the preparation of a basic cromoglicate sodium solution suitable for general research applications.
Materials:
-
This compound powder
-
Purified, sterile water
-
pH meter
-
Sterile glassware
-
0.1 M Sodium Hydroxide and/or 0.1 M Hydrochloric Acid (for pH adjustment)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the appropriate amount of this compound to prepare a 2% w/v solution (e.g., 2.0 g for 100 mL).
-
In a sterile beaker, dissolve the this compound in approximately 80% of the final volume of purified water with gentle stirring.
-
Once fully dissolved, measure the pH of the solution.
-
Adjust the pH to between 6.0 and 7.0 using dropwise addition of 0.1 M NaOH or 0.1 M HCl as needed, while continuously monitoring the pH.
-
Bring the solution to the final volume with purified water.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber glass bottle).
-
Store at controlled room temperature, away from direct light.
Protocol 2: Stability-Indicating HPLC Method for Cromoglicate Sodium
This is a representative HPLC method to assess the stability of cromoglicate sodium in your solutions.[11][18]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 or C18, e.g., Nova-Pak C8, 3.9 x 150 mm |
| Mobile Phase | Methanol / Buffer (e.g., 20mM potassium dihydrogen orthophosphate) (45/55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 326 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Procedure:
-
Prepare a standard solution of cromoglicate sodium of known concentration.
-
Prepare your sample solution, diluting it to fall within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the cromoglicate sodium peak and any additional peaks that may represent degradation products. The retention time for cromoglicate sodium is typically around 5 minutes under these conditions.[21]
-
Quantify the amount of cromoglicate sodium in your sample by comparing its peak area to that of the standard. A decrease in the peak area over time indicates degradation.
Visualizing Stability Factors and Degradation
Caption: Key factors affecting cromoglicate sodium stability.
Caption: A logical workflow for troubleshooting stability issues.
References
- Vertex AI Search. (n.d.). Sodium Cromoglicate 2% w/v Eye Drops, solution.
- Pfizer. (2007, January 5). Material Safety Data Sheet - Sodium Cromoglicate 2% Allergy Eye Drops.
- PubMed. (2008, May 15). Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography.
- Rel. 1. (2023, June 6). 18299_001_en_ SODIUM CROMOGLICATE EN.
- MedEx. (n.d.). Sodium Cromoglicate [2%] | সোডিয়াম ক্রোমোগ্লাইকেট.
- Kusuri-no-Shiori. (n.d.). CROMOGLICATE Na Inhalation Solution 1% "SAWAI".
- TMDA. (n.d.). 2_T21H0676 -SmPC_Reviewed.
- ResearchGate. (2025, August 6). Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography | Request PDF.
- Evans Pharmacy. (n.d.). 1. Name of the medicinal product 2. Qualitative and quantitative composition Each ml of eye drops contains Active substance: 20.
- Cayman Chemical. (2022, December 19). Cromolyn (sodium salt hydrate) - PRODUCT INFORMATION.
- Summary of Product Characteristics. (2018, June 25). Catacrom 2% w/v eye drops, solution.
- Brown & Burk. (n.d.). Sodium Cromoglicate 2% w/v Eye Drops, Solution.
- Kalt. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- PubMed. (2001, May 15). [Color reactions for identification of sodium cromoglycate].
- Google Patents. (n.d.). CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate.
- MDPI. (2023, May 29). Guiding Clinical Prescription of Topical Extemporaneous Formulations of Sodium Cromoglycate Based on Pharmaceutical Performance.
- International Journal of Pharmaceutical Research & Development. (n.d.). validated rp-hplc method for estimation of sodium cromoglycate in human plasma.
- Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%.
- DrugBank. (n.d.). Sodium Cromoglycate | Drug Information, Uses, Side Effects, Chemistry.
- SlideShare. (n.d.). Method development and validation of Sodium Cromoglycate.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Cromoglicate sodium.
- Google Patents. (n.d.). US5475023A - Aqueous pharmaceutical formulations of sodium cromoglycate.
- ResearchGate. (n.d.). Chemical structures of (a) Sodium cromoglicate (SCG) and (b) Xylometazoline hydrochloride (XYLO).
- Safety Data Sheet. (2022, November 3). sodium-cromoglicate.pdf.
- European Patent Office. (n.d.). Aqueous composition containing sodium cromoglycate.
- ResearchGate. (n.d.). Typical UV spectrum of Sodium Cromoglycate (CROM) and Fluorometholone (FML) | Download Scientific Diagram.
- Google Patents. (n.d.). EP0587264B1 - Aqueous pharmaceutical formulations of sodium cromoglycate.
- SlideShare. (n.d.). Factors affecting stability of drugs | PPTX.
- Allergan Inc. (2018, February 5). PRODUCT MONOGRAPH OPTICROM® Sodium Cromoglycate Ophthalmic Solution.
- LGC Standards. (n.d.). Sodium Cromoglicate | CAS 15826-37-6.
- Taylor & Francis Online. (2007, February 6). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%.
- Google Patents. (n.d.). LU86172A1 - AQUEOUS COMPOSITION OF SODIUM CROMOGLYCATE.
- Guinama. (2022, September 8). 93556-SODIUM CROMOGLICATE.
- MDPI. (2020, December 16). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products.
Sources
- 1. Sodium Cromoglicate [2%] | সোডিয়াম ক্রোমোগ্লাইকেট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. guinama.com [guinama.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fermion.fi [fermion.fi]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. US5475023A - Aqueous pharmaceutical formulations of sodium cromoglycate - Google Patents [patents.google.com]
- 10. EP0587264B1 - Aqueous pharmaceutical formulations of sodium cromoglycate - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 13. medicines.org.uk [medicines.org.uk]
- 14. evanspharmacy.com [evanspharmacy.com]
- 15. bbukltd.com [bbukltd.com]
- 16. [Color reactions for identification of sodium cromoglycate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. (PDF) VALIDATED RP-HPLC METHOD FOR ESTIMATION OF SODIUM CROMOGLYCATE IN HUMAN PLASMA [academia.edu]
Technical Support Center: Investigating the Low Efficacy of Cromoglicate Sodium Hydrate in RBL-2H3 Cells
Welcome to the technical support center for researchers utilizing the RBL-2H3 cell line to investigate mast cell stabilization. This guide is designed to address a common yet complex issue: the unexpectedly low or variable efficacy of cromoglicate sodium hydrate (also known as cromolyn sodium) in preventing degranulation in this widely used rat basophilic leukemia cell line. While traditionally described as a mast cell stabilizer, cromolyn's performance in RBL-2H3 cells can be perplexing. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you navigate these challenges and ensure the integrity of your experimental results.
I. Troubleshooting Guide: Why is My Cromolyn Not Working?
This section addresses specific experimental failures with a focus on causality and corrective actions.
Question 1: I'm not observing any inhibition of degranulation with cromolyn in my RBL-2H3 cells. What are the most likely reasons for this complete lack of effect?
A complete failure to observe an inhibitory effect from cromolyn sodium can be disheartening, but it often points to fundamental issues in the experimental setup or a misunderstanding of the compound's mechanism. Let's break down the potential culprits.
Underlying Causes and Solutions:
-
Cell Line Integrity and Passage Number: RBL-2H3 cells are known to lose their histamine-releasing capacity and responsiveness to stimuli with excessive subculturing.[1][2] High-passage cells may exhibit altered signaling pathways or receptor expression, rendering them insensitive to cromolyn's effects.
-
Solution: Always use low-passage RBL-2H3 cells (ideally below passage 20) from a reputable supplier like ATCC.[2] Maintain detailed records of passage numbers and regularly thaw a fresh vial of low-passage cells to ensure consistency.
-
-
The Enigmatic Mechanism of Action: The precise mechanism of cromolyn is not fully understood, and its "mast cell stabilizing" properties are debated.[3] It is thought to inhibit the release of inflammatory mediators like histamine and leukotrienes.[4][5] However, some evidence suggests its clinical effectiveness in asthma may not be solely due to mast cell stabilization.[3] It may also act by inhibiting sensory C fiber responses.[3] This complex and possibly indirect mechanism makes its in vitro effects sensitive to experimental conditions.
-
Solution: Acknowledge the nuanced mechanism of cromolyn in your experimental design. Do not expect a universal, potent inhibition across all stimuli and conditions.
-
-
Cromolyn's Molecular Target: Research has identified a "cromolyn binding protein" (CBP) that appears to be crucial for its inhibitory effect. This protein is linked to the calcium channel that opens upon immunological stimulation.[6][7] Variants of RBL-2H3 cells that are deficient in this binding protein do not degranulate in response to immunological stimuli and are, therefore, unresponsive to cromolyn.[6][7][8]
-
Solution: While routine screening for CBP is not practical for most labs, being aware of this dependency is critical. If consistent failures occur with a particular cell stock, consider obtaining a new stock from a different source.
-
-
Drug Stability and Preparation: Cromolyn sodium can be unstable under certain conditions. For instance, its stability can be affected by pH and the presence of certain ions.[9][10]
-
Solution: Prepare fresh solutions of cromolyn sodium for each experiment using an appropriate buffer (e.g., Tyrode's buffer). Ensure the pH of your final working solution is within the optimal range for cell viability and drug activity.
-
-
Inappropriate Degranulation Stimulus: The efficacy of cromolyn can be dependent on the stimulus used to induce degranulation.
Question 2: I see a very weak or inconsistent inhibitory effect of cromolyn. How can I optimize my assay to get more reliable results?
Inconsistent results are a common frustration. The following factors are key to enhancing the reliability of your cromolyn experiments.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Seed RBL-2H3 cells at a density of 1 x 10⁵ to 5 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 24 hours.[13] | Optimal cell density ensures a uniform response and prevents artifacts from overgrowth or sparse cultures. |
| Sensitization | Sensitize cells with anti-DNP IgE (e.g., 1 µg/mL) for 24 hours.[11][14] | This allows for sufficient binding of IgE to the high-affinity FcεRI receptors, priming the cells for a robust response to the antigen. |
| Cromolyn Pre-incubation | Pre-incubate the sensitized cells with cromolyn sodium for a short period (e.g., 5-15 minutes) before adding the antigen.[14] | Cromolyn's effect is prophylactic; it needs to be present before the degranulation cascade is initiated. |
| Stimulation Time | A 1-hour stimulation with the antigen (e.g., 100 ng/mL DNP-BSA) is generally sufficient and provides consistent results.[11] | This timeframe allows for measurable degranulation without causing significant cell death or secondary effects. |
| Assay Buffer | Use a HEPES-buffered Tyrode's buffer for all dilutions and incubations.[11] Avoid using DMEM with FBS during the assay, as FBS can interfere with absorbance readings.[11] | Maintaining a stable physiological pH is critical for both cell health and the consistency of the enzymatic degranulation assay. |
Experimental Workflow for Optimized Cromolyn Inhibition Assay:
Caption: Optimized workflow for assessing cromolyn efficacy.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the use of cromolyn with RBL-2H3 cells.
Question 3: What is the expected IC50 of cromolyn sodium in RBL-2H3 cells?
The reported IC50 values for cromolyn in RBL-2H3 cells can vary significantly in the literature. This variability is due to the numerous factors influencing its efficacy, as discussed in the troubleshooting section. It is not uncommon to see concentrations in the high micromolar to even millimolar range being used to achieve significant inhibition.[14] Given this, it is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Question 4: Are there alternative mast cell stabilizers that are more effective in RBL-2H3 cells?
Yes, several other compounds have been shown to stabilize RBL-2H3 cells, some with greater potency and consistency than cromolyn.
-
Ketotifen: This is a second-generation mast cell stabilizer that also has antihistaminic properties.[15][16]
-
Olopatadine: Similar to ketotifen, olopatadine has dual mast cell stabilizing and antihistamine activity.[15]
-
Natural Compounds: A variety of natural compounds, such as flavonoids (e.g., fisetin, kaempferol) and other plant-derived molecules, have demonstrated mast cell stabilizing effects in RBL-2H3 cells.[15]
Question 5: How does the mechanism of cromolyn differ from other mast cell stabilizers?
Cromolyn is considered a first-generation mast cell stabilizer.[15] Its primary described action is the inhibition of mediator release from mast cells.[4][5] In contrast, second-generation stabilizers like ketotifen and olopatadine possess dual functionality, acting as both mast cell stabilizers and H1-antihistamines.[15][16] This means they not only prevent the release of histamine but also block its action on target cells.
Signaling Pathway of IgE-Mediated Degranulation and Cromolyn's Putative Site of Action:
Caption: IgE-mediated degranulation pathway and cromolyn's target.
III. Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for a β-hexosaminidase release assay to measure degranulation in RBL-2H3 cells. This assay is a reliable and cost-effective method for assessing the effects of compounds like cromolyn.[17]
β-Hexosaminidase Release Assay Protocol
Materials:
-
RBL-2H3 cells (low passage)
-
Complete growth medium (e.g., EMEM with 10% FBS)[18]
-
96-well tissue culture plates
-
Anti-DNP IgE
-
DNP-BSA
-
This compound
-
Tyrode's buffer (HEPES-buffered, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100 (0.1% in Tyrode's buffer) for cell lysis
-
Microplate reader (405 nm)
Procedure:
Day 1: Cell Seeding
-
Harvest and count RBL-2H3 cells.
-
Seed 2 x 10⁵ cells/well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Sensitization
-
Carefully aspirate the growth medium.
-
Add 50 µL of medium containing 1 µg/mL anti-DNP IgE to each well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
Day 3: Treatment and Stimulation
-
Prepare serial dilutions of cromolyn sodium in Tyrode's buffer.
-
Wash the cells twice with 100 µL of Tyrode's buffer.
-
Add 50 µL of the cromolyn dilutions to the appropriate wells. Include a vehicle control (Tyrode's buffer only).
-
Incubate for 15 minutes at 37°C.
-
Add 50 µL of DNP-BSA (100 ng/mL in Tyrode's buffer) to all wells except the negative control (add buffer only) and total release wells.
-
For total release, add 50 µL of 0.1% Triton X-100 to separate wells.
-
Incubate for 1 hour at 37°C.
Day 4: Measurement of β-Hexosaminidase Release
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well.
-
Incubate at 37°C for 1-2 hours (or until a yellow color develops).
-
Stop the reaction by adding 200 µL of stop solution.
-
Read the absorbance at 405 nm.
Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula:
% Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100
IV. References
-
Holgate, S. T. (1989). Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma. Respiratory Medicine, 83, 25-31. [Link]
-
Wikipedia. (n.d.). Cromoglicic acid. In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Patel, R., & Tadi, P. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]
-
Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects. [Link]
-
Redalyc. (n.d.). The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm. Redalyc. [Link]
-
Chandrasena, D. H. I. J., & Peiris, M. P. S. A. (2015). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 172(13), 3299-3313. [Link]
-
Cytion. (n.d.). RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies. [Link]
-
Mazurek, N., Geller-Bernstein, C., & Pecht, I. (1984). Restoration of Ca2+ influx and degranulation capacity of variant RBL-2H3 cells upon implantation of isolated cromolyn binding protein. Proceedings of the National Academy of Sciences, 81(21), 6841-6845. [Link]
-
Wilson, G. N., & Wilson, K. A. (2013). A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation. Journal of Visualized Experiments, (81), e50672. [Link]
-
bioRxiv. (2025, September 4). A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform. [Link]
-
Cellosaurus. (n.d.). Cell line RBL-2H3 (CVCL_0591). [Link]
-
Elabscience. (n.d.). RBL-2H3 Cell Line. [Link]
-
Drugs.com. (n.d.). Cromolyn Alternatives Compared. [Link]
-
ResearchGate. (2015, December 4). Can someone help us on RBL2H3 Mast cell degranulation assay?[Link]
-
Mazurek, N., Geller-Bernstein, C., & Pecht, I. (1984). Restoration of Ca2+ influx and degranulation capacity of variant RBL-2H3 cells upon implantation of isolated cromolyn binding protein. Proceedings of the National Academy of Sciences of the United States of America, 81(21), 6841–6845. [Link]
-
protocols.io. (2025, March 4). Culturing RBL-2H3 rat basophils. [Link]
-
Reddit. (2024, May 20). Oral Cromolyn Sodium Alternatives. [Link]
-
Taylor & Francis Online. (n.d.). Mast cell stabilizers – Knowledge and References. [Link]
-
The EDS Clinic. (2024, October 15). Cromolyn vs Ketotifen and other Antihistamines for MCAS. [Link]
-
ResearchGate. (n.d.). Effect on RBL-2H3 degranulation. Cells were sensitized with DNP-IgE and...[Link]
-
Mastocytosis Society Canada. (n.d.). Treatment. [Link]
-
Mazurek, N., Bashkin, P., Petrank, A., & Pecht, I. (1983). Basophil variants with impaired cromoglycate binding do not respond to an immunological degranulation stimulus. Nature, 303(5917), 528-530. [Link]
-
Good Biomarker Sciences. (n.d.). RBL assay. [Link]
-
ResearchGate. (n.d.). The effect of temperature on RBL-2H3 degranulation. [Link]
-
PLOS. (2020, April 17). Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death. [Link]
-
ACS Omega. (2020, November 11). Design of Potential Pharmaceutical-Based Metal Complexes Derived from Cromolyn a Mast Cell Stabilizer. [Link]
-
ResearchGate. (n.d.). The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. [Link]
-
TSI Journals. (n.d.). Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. [Link]
-
Oka, T., Kalesnikoff, J., Starkl, P., Tsai, M., & Galli, S. J. (2012). Evidence questioning cromolyn's effectiveness and selectivity as a "mast cell stabilizer" in mice. Laboratory investigation; a journal of technical methods and pathology, 92(10), 1472–1482. [Link]
-
ResearchGate. (n.d.). Effect of treatment of RBL-2H3 cells with LiRecTCTP on calcium influx...[Link]
-
MDPI. (2024, August 21). Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. [Link]
Sources
- 1. elabscience.com [elabscience.com]
- 2. atcc.org [atcc.org]
- 3. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. pnas.org [pnas.org]
- 7. Restoration of Ca2+ influx and degranulation capacity of variant RBL-2H3 cells upon implantation of isolated cromolyn binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basophil variants with impaired cromoglycate binding do not respond to an immunological degranulation stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 13. A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 17. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
Technical Support Guide: Investigating and Mitigating Potential Interference of Cromoglicate Sodium Hydrate in ELISA Assays
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using ELISA assays to analyze samples that may contain cromoglicate sodium hydrate (also known as cromolyn sodium). While not widely documented as a direct ELISA interferent, the physicochemical properties of cromoglicate sodium warrant careful consideration and a proactive troubleshooting approach to ensure data integrity. This document provides in-depth FAQs, troubleshooting protocols, and validation experiments to help you identify and mitigate potential interference.
Frequently Asked Questions (FAQs)
Q1: Can cromoglicate sodium in my samples directly interfere with my ELISA results?
While there is limited literature specifically detailing cromoglicate sodium interference in ELISAs, it is prudent to consider the possibility. The potential for interference arises from its chemical properties as a small, dianionic molecule and its known ability to interact with proteins. A key study demonstrated that cromolyn sodium binds to bovine serum albumin (BSA), a protein commonly used as a blocking agent in many ELISA protocols.[1][2] This interaction alone suggests a plausible mechanism for interference, which could lead to inconsistent, inaccurate, or unreliable results.
Q2: What are the potential mechanisms by which cromoglicate sodium could interfere with an ELISA?
Understanding the potential mechanisms is the first step toward effective troubleshooting. For a small molecule like cromoglicate sodium, interference can manifest in several ways:
-
Interaction with Blocking Agents: This is a primary concern. If your ELISA uses a BSA-based blocking buffer, cromoglicate may bind to the BSA, potentially compromising the blocking efficiency of the plate surface.[1][2] This can lead to increased non-specific binding of antibodies and, consequently, a higher background signal.
-
Non-Specific Binding (NSB): Cromoglicate could bind non-specifically to the polystyrene microplate surface or to the capture or detection antibodies themselves.[3][4] This form of NSB can cause false positive signals or a general increase in background noise.
-
Matrix Effects: Any exogenous substance in a sample can contribute to the "matrix effect," altering the ionic strength, pH, or other characteristics of the microenvironment.[3][5] This can subtly influence antibody-antigen binding kinetics and lead to either falsely elevated or decreased signals.
-
Inhibition of Enzyme Activity: Although less likely and not documented, some small molecules can interfere with the activity of the reporter enzyme (e.g., Horseradish Peroxidase - HRP). This would typically lead to a weaker signal.
The following diagram illustrates these potential points of interference.
Caption: Potential mechanisms of cromoglicate interference in an ELISA.
Q3: My ELISA shows high background noise specifically in samples containing cromoglicate. How can I troubleshoot this?
High background is a classic sign of non-specific binding or ineffective blocking. If you suspect cromoglicate is the cause, follow this systematic approach:
-
Confirm with Controls: Run a "drug-only" control well containing the sample matrix and cromoglicate at the highest concentration used in your experiment, but with no analyte. If this well yields a high signal, it strongly suggests cromoglicate is directly or indirectly causing NSB.
-
Optimize Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5) and the soaking time (e.g., 30 seconds per wash) to help remove loosely bound, non-specific molecules.
-
Evaluate Your Blocking Buffer: Since cromoglicate binds to BSA, your BSA-based blocker may be the issue.[1][2] Test alternative blocking agents.
-
Modify Assay Diluent: Add a non-ionic detergent like Tween-20 (0.05% to 0.1%) to both your wash buffer and your antibody diluent to reduce non-specific hydrophobic interactions.
Q4: What validation experiments can I perform to definitively identify and quantify interference from cromoglicate?
To move from suspicion to confirmation, two key validation experiments are essential in immunoassay development: Spike and Recovery, and Linearity of Dilution.[5][8] These tests are designed to reveal matrix effects and other forms of interference.
Caption: Troubleshooting workflow for suspected ELISA interference.
Experimental Protocol: Spike and Recovery
Objective: To determine if cromoglicate affects the accurate measurement of a known amount of analyte.
Methodology:
-
Prepare Samples: Create three sets of samples:
-
Set A (Matrix): Your sample matrix (e.g., cell culture media, serum) containing the highest concentration of cromoglicate to be tested.
-
Set B (Matrix + Spike): The same matrix as Set A, but "spiked" with a known concentration of your purified analyte. The spike concentration should be in the mid-range of your standard curve.
-
Set C (Diluent + Spike): Your standard assay diluent spiked with the same concentration of analyte as Set B. This serves as the control.
-
-
Run ELISA: Analyze all three sets in triplicate on your ELISA plate.
-
Calculate Recovery:
-
Calculate the mean concentration for each set: [A], [B], and [C].
-
The expected concentration of the spike in the matrix is ([B] - [A]).
-
Percent Recovery = ((Observed Spike [B] - Background [A]) / Expected Spike [C]) * 100
-
Interpretation: Acceptable recovery is typically between 80% and 120%. A value outside this range indicates that cromoglicate (or another matrix component) is interfering with the assay.
Data Presentation: Example Spike and Recovery Data
| Sample | Mean Measured Conc. (pg/mL) | Calculation | % Recovery |
| Set A: Matrix + Cromo | 15.2 | Background | N/A |
| Set C: Diluent + Spike | 255.8 | Expected Spike Value | N/A |
| Set B: Matrix + Cromo + Spike | 188.4 | (188.4 - 15.2) / 255.8 * 100 | 67.7% |
In this example, the low recovery of 67.7% strongly suggests interference.
Experimental Protocol: Linearity of Dilution
Objective: To determine if interference is concentration-dependent.
Methodology:
-
Prepare Sample: Take a sample containing a high concentration of your analyte and cromoglicate.
-
Create Dilution Series: Perform a series of two-fold dilutions (e.g., Neat, 1:2, 1:4, 1:8, 1:16) of the sample using your standard assay diluent.
-
Run ELISA: Analyze all dilutions in triplicate.
-
Calculate Concentration:
-
Determine the concentration of the analyte in each diluted sample from the standard curve.
-
Multiply this measured concentration by the dilution factor to get the "Corrected Concentration" for each dilution.
-
Interpretation: In the absence of interference, the Corrected Concentration should be consistent across all dilutions. If the corrected values trend up or down as the sample is diluted, it indicates the presence of an interfering substance that is being diluted out.
Data Presentation: Example Linearity of Dilution Data
| Dilution Factor | Measured Conc. (pg/mL) | Corrected Conc. (pg/mL) |
| Neat (1) | 150.1 | 150.1 |
| 1:2 | 95.3 | 190.6 |
| 1:4 | 55.1 | 220.4 |
| 1:8 | 29.8 | 238.4 |
| 1:16 | 15.1 | 241.6 |
In this example, the corrected concentration increases with dilution, suggesting an initial suppressive interference that diminishes as the cromoglicate is diluted.
Q5: How can I modify my ELISA protocol to minimize or eliminate interference from cromoglicate?
Based on your troubleshooting and validation results, you can implement several strategies:
-
Sample Dilution: This is the simplest and often most effective method.[5] If your analyte concentration is high enough, diluting the sample can lower the cromoglicate concentration below its interference threshold. The Linearity of Dilution experiment will help you determine the optimal dilution factor.
-
Change Blocking Buffer: If you suspect a BSA interaction, switch to a non-BSA-based blocking buffer such as one containing casein or a synthetic, protein-free formulation.[7]
-
Use a Specialized Assay Diluent: Many commercial vendors offer proprietary assay diluents specifically formulated to counteract matrix effects and non-specific binding.[3] These can be highly effective at neutralizing interference from small molecules.
-
Assay Re-optimization: If the above steps are insufficient, a more thorough re-optimization of antibody concentrations and incubation times may be necessary to improve the signal-to-noise ratio in the presence of the drug.
By employing these systematic validation and troubleshooting steps, you can confidently assess the impact of cromoglicate sodium on your ELISA and develop a robust, reliable assay for your research.
References
- Title: Sodium Cromoglycate : Indications, Uses, Dosage, Drugs Interactions, Side effects Source: N/A URL
- Title: PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrNALCROM® Source: N/A URL
- Title: What are cromolyn (sodium cromoglicate) eye drops used for?
- Title: Pharmacology of Sodium Cromoglycate (Cromolyn Sodium)
- Title: Cromoglicic acid - Wikipedia Source: Wikipedia URL
- Title: What are Some Potential Errors that can Occur in an ELISA?
- Title: Characterization of interactions between cromolyn sodium and bovine serum albumin by spectroscopic, calorimetric and computational methods Source: PubMed URL
- Title: Characterization of interactions between cromolyn sodium and bovine serum albumin by spectroscopic, calorimetric and computational methods Source: Taylor & Francis Online URL
- Title: Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection Source: PMC URL
- Title: ELISA conditions to reduce non-specific binding Source: ResearchGate URL
- Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL
- Source: AACC.
- Title: Interferences in quantitative immunochemical methods Source: Biochemia Medica URL
- Title: ELISA AND ASSAY REAGENTS Source: Biomol URL
Sources
- 1. Characterization of interactions between cromolyn sodium and bovine serum albumin by spectroscopic, calorimetric and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. biomol.com [biomol.com]
- 8. myadlm.org [myadlm.org]
Validation & Comparative
comparing the efficacy of cromoglicate sodium hydrate and ketotifen in vitro
Executive Summary
In the landscape of mast cell stabilization, Cromoglicate Sodium Hydrate (Cromolyn) and Ketotifen represent two distinct pharmacological generations.[1][2][3] While both agents aim to suppress the release of inflammatory mediators (histamine,
The Verdict:
-
Ketotifen demonstrates superior potency and broader efficacy in vitro, functioning as a dual-action agent (H1 receptor inverse agonist + mast cell stabilizer). It effectively inhibits degranulation in RBL-2H3 and human mast cell lines with IC50 values often in the micromolar (
M) range. -
This compound is highly specific but displays marked cell-type heterogeneity . It is potent in Rat Peritoneal Mast Cells (RPMC) but shows limited to negligible efficacy in human skin mast cells and variable results in RBL-2H3 models without extended pre-incubation. It is now understood to act partially as a GPR35 agonist .
Mechanistic Divergence
To optimize your experimental design, you must understand that these two compounds do not hit the same molecular targets, despite the shared "stabilizer" label.
This compound: The "Gatekeeper"
Classically defined as a chloride channel blocker, modern pharmacology identifies Cromoglicate as an agonist for GPR35 (G-protein-coupled receptor 35). Activation of GPR35 leads to the phosphorylation of Moesin, which links the actin cytoskeleton to the plasma membrane, effectively "locking" the granules inside the cell and preventing exocytosis.
-
Key Limitation: Poor membrane permeability. It requires specific transport or high concentrations to function in vitro.
Ketotifen: The "Dual-Threat"
Ketotifen operates via two distinct pathways:
-
H1 Receptor Inverse Agonism: It binds to the histamine H1 receptor, stabilizing it in the inactive state (preventing downstream signaling).
-
Calcium Entry Blockade: It inhibits the influx of extracellular
through SOCE (Store-Operated Calcium Entry) channels, a critical step for IgE-mediated degranulation.
Visualization: Signaling Pathway Interference
The following diagram illustrates where each compound intercepts the mast cell degranulation pathway.
Figure 1: Mechanistic intervention points. Ketotifen directly blocks calcium influx, while Cromoglicate reinforces cytoskeletal stability via GPR35/Moesin.
Comparative Efficacy Data
The following data aggregates typical findings from RBL-2H3 (Rat Basophilic Leukemia) and RPMC (Rat Peritoneal Mast Cell) assays.
| Feature | This compound | Ketotifen Fumarate |
| Primary Mechanism | GPR35 Agonist / Cl- Channel Blockade | H1 Antagonist / Ca2+ Channel Blocker |
| IC50 (RBL-2H3 Cells) | High (> 100 | Low (10 - 50 |
| Max Inhibition (Histamine) | ~30-50% (highly variable) | ~60-90% |
| Pre-incubation Requirement | Critical (15-30 mins) | Short (< 10 mins) |
| Cell Specificity | High (Effective in RPMC, poor in human skin) | Broad (Effective in Lung, Skin, Tonsil) |
| Solubility (In Vitro) | High (Water/PBS) | Moderate (DMSO/Ethanol usually required) |
*Note: Cromoglicate efficacy in RBL-2H3 cells is controversial. Some studies show no effect without specific permeabilization, while it is highly effective in primary rat peritoneal mast cells.
Experimental Workflow: The -Hexosaminidase Assay
To objectively compare these compounds, the
Workflow Logic
Figure 2: Sequential workflow for the Beta-Hexosaminidase degranulation assay.
Detailed Protocol (Self-Validating System)
Materials:
-
Cell Line: RBL-2H3 (ATCC CRL-2256).
-
Compounds: this compound (dissolve in PBS), Ketotifen Fumarate (dissolve in DMSO, final concentration <0.1%).
-
Substrate: p-Nitrophenyl N-acetyl-
-D-glucosaminide (p-NAG).[4]
Step-by-Step Methodology:
-
Seeding & Sensitization:
-
Seed RBL-2H3 cells at
cells/well in a 24-well plate. -
Simultaneously add anti-DNP IgE (0.5
g/mL) to sensitize cells. Incubate overnight at 37°C. -
Validation: Include a "No IgE" control well to measure non-specific release.
-
-
Buffer Exchange (The Critical Wash):
-
Aspirate media and wash 2x with Tyrode’s Buffer (pre-warmed).
-
Why: Serum proteins in media can bind drugs and interfere with the colorimetric reading.
-
-
Drug Pre-incubation (The Variable):
-
Add Cromoglicate (Range: 10
M – 1 mM) or Ketotifen (Range: 1 M – 100 M) in Tyrode’s buffer. -
Crucial Step: Incubate Cromoglicate for at least 20-30 minutes . Ketotifen acts faster, but a 20-minute standard ensures comparability.
-
-
Stimulation:
-
Add DNP-HSA (Antigen) at 0.1
g/mL. -
Incubate for 45 minutes at 37°C.
-
-
Quantification:
-
Transfer 50
L of supernatant to a 96-well plate. -
Add 50
L of p-NAG substrate buffer (pH 4.5). Incubate 1 hour at 37°C. -
Stop Reaction: Add 100
L of Stop Solution (0.2 M Glycine, pH 10.7). -
Total Content Control: Lyse untreated cells with 0.1% Triton X-100 to determine 100% granule content.
-
-
Calculation:
Critical Discussion for Researchers
1. The "Cromolyn Paradox": You may observe that Cromoglicate performs poorly in RBL-2H3 cells compared to primary rat mast cells. This is a known phenomenon. RBL-2H3 cells are a tumor line and may express lower levels of the specific transporters or GPR35 receptors required for Cromolyn's full efficacy. If your study requires robust Cromolyn data, consider using Rat Peritoneal Mast Cells (RPMC) .
2. Ketotifen's Cytotoxicity Window:
Ketotifen can be cytotoxic at high concentrations (>100
3. Solubility vs. Permeability: this compound is highly water-soluble, making it easy to prepare. However, its polarity prevents it from crossing the lipid bilayer easily. This reinforces the need for the "Hydrate" form for stability in storage, but the molecule itself acts on surface receptors (GPR35) or requires time to influence the membrane potential.
References
-
G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Yang, Y., et al. (2010).[5] Pharmacology. Establishes the GPR35 agonism mechanism for Cromolyn.
-
Comparison of the modulatory effect of ketotifen, sodium cromoglycate, procaterol and salbutamol in human skin, lung and tonsil mast cells. Okayama, Y., et al. (1994). Clinical & Experimental Allergy. Definitive comparison showing cell-type heterogeneity and Ketotifen's superior efficacy in human skin mast cells.
-
A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Wang, Z., et al. (2013). Journal of Visualized Experiments (JoVE). The authoritative protocol for the Beta-Hexosaminidase assay.
-
Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells. Li, Y., et al. (2019).[4] Molecules. Provides comparative IC50 data and inhibition curves for Ketotifen in RBL-2H3 cells.
Sources
- 1. sid.ir [sid.ir]
- 2. Ketotifen & Cromolyn Compounding: Mast Cell Stabilizers - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 3. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cromoglicate Sodium Hydrate vs. Montelukast for In Vivo Models of Allergic Rhinitis
Executive Summary
This guide provides a technical comparison between Cromoglicate Sodium Hydrate (DSCG) and Montelukast for use in preclinical in vivo models of allergic rhinitis (AR). While both agents target the allergic inflammatory cascade, their mechanisms, optimal administration routes, and experimental endpoints differ significantly.
-
Cromoglicate Sodium serves as a mast cell stabilizer , ideal for evaluating prophylactic efficacy and early-phase reaction suppression (sneezing, histamine release).
-
Montelukast acts as a CysLT1 receptor antagonist , serving as a robust positive control for late-phase inflammation, nasal congestion, and eosinophilic infiltration.
Mechanistic Profile & Pathway Intervention
Understanding the precise point of intervention is critical for interpreting experimental data.
Mechanism of Action[1][2]
-
Cromoglicate Sodium: Acts upstream by blocking chloride channels on the mast cell membrane, preventing calcium influx and subsequent degranulation.[1] It inhibits the release of both pre-formed mediators (histamine) and de novo synthesized mediators (leukotrienes, prostaglandins). Crucial Note: It must be present before antigen challenge to be effective.
-
Montelukast: Acts downstream by competitively blocking the Cysteinyl Leukotriene 1 (CysLT1) receptor. It does not prevent mediator release but blocks the physiological effects of Leukotriene D4 (LTD4), such as vascular permeability (edema/congestion) and smooth muscle contraction.
Signaling Pathway Diagram
The following diagram illustrates the intervention points for both drugs within the allergic cascade.
Figure 1: Intervention points of Cromoglicate Sodium (upstream stabilization) vs. Montelukast (downstream receptor blockade).
Experimental Design Strategy
Model Selection: OVA-Induced Allergic Rhinitis (BALB/c Mouse)
The Ovalbumin (OVA) sensitized BALB/c mouse is the industry standard due to its Th2-biased immune response, which mimics human atopy.
| Feature | Cromoglicate Optimization | Montelukast Optimization |
| Administration Route | Intranasal (IN) | Oral Gavage (PO) |
| Timing | Prophylactic: 15-30 mins before challenge. | Therapeutic/Prophylactic: 1-2 hours before challenge or daily dosing. |
| Primary Endpoint | Sneezing, Nasal Rubbing (Early Phase).[2] | Eosinophil count, Nasal Mucosa Thickness (Late Phase). |
| Dose (Mouse) | 2% Solution (20 µL/nostril) or 10-20 mg/kg IP. | 2.5 - 10 mg/kg PO. |
Detailed Experimental Protocol (Workflow)
This protocol allows for the simultaneous evaluation of both drugs in parallel groups.
Figure 2: Standardized workflow for OVA-induced AR model comparing prophylactic intranasal vs. oral treatments.
Step-by-Step Protocol:
-
Sensitization (Days 0, 7, 14):
-
Inject BALB/c mice intraperitoneally (IP) with 50-100 µg Ovalbumin (OVA) emulsified in 2 mg Aluminum Hydroxide (Alum) adjuvant.
-
-
Challenge (Days 21-27):
-
Administer 20 µL of OVA solution (400 µg/mL in PBS) intranasally to induce rhinitis symptoms.
-
-
Drug Administration (Daily during Challenge Phase):
-
Group A (Vehicle): PBS intranasally or orally.
-
Group B (Cromoglicate): Intranasal instillation of 20 µL of 2% Cromoglicate Sodium solution (approx. 0.4 mg/mouse) 30 minutes prior to OVA challenge.
-
Group C (Montelukast): Oral gavage of 5-10 mg/kg Montelukast suspended in 0.5% CMC or saline 1 hour prior to OVA challenge.
-
-
Data Collection (Day 27/28):
-
Behavioral: Count sneezes and nasal rubs for 10-15 minutes immediately post-challenge.
-
Biological: Sacrifice 24h after last challenge. Collect nasal lavage fluid (NLF) for cytokine/cell counts and nasal turbinates for H&E/PAS staining.
-
Comparative Efficacy Analysis
The following table summarizes expected outcomes based on validated literature.
| Endpoint | Cromoglicate Sodium (IN) | Montelukast (PO) | Interpretation |
| Nasal Rubbing | High Reduction (+++) | Moderate Reduction (++) | Cromoglicate excels at blocking the immediate histamine itch response. |
| Sneezing | High Reduction (+++) | Moderate Reduction (++) | Direct stabilization of mast cells prevents the sensory nerve reflex. |
| Nasal Congestion | Moderate Reduction (+) | High Reduction (+++) | Montelukast effectively blocks LTD4-mediated vasodilation and edema. |
| Eosinophil Infiltration | Moderate Reduction (+) | High Reduction (+++) | Montelukast blocks the chemotactic signaling required for eosinophil recruitment. |
| IgE Levels | No Direct Effect | Minimal/No Direct Effect | Neither drug significantly alters systemic IgE production (B-cell function). |
| Onset of Action | Rapid (Minutes) | Slower (Hours/Days) | Cromoglicate is topical; Montelukast requires systemic absorption. |
Key Technical Insights:
-
Cromoglicate Limitations: Its short half-life requires frequent dosing (often 3-4 times daily in humans, or strictly pre-challenge in mice). It has poor oral bioavailability (<1%), necessitating intranasal delivery for AR models.
-
Montelukast Advantages: It provides systemic coverage, reducing inflammation in both the upper (nasal) and lower (bronchial) airways, making it superior for "Unified Airway" models (AR + Asthma).
References
-
Anderson, S. D., et al. (2010). "Sodium cromoglycate alone and in combination with montelukast on the airway response to mannitol in asthmatic subjects."[3][4] Journal of Asthma. Link
-
Khoury, P., et al. (2006).[5] "Effect of montelukast on bacterial sinusitis in allergic mice." Annals of Allergy, Asthma & Immunology. Link
-
Özdemir, F. D. M., et al. (2022).[6] "Comparison of Cromolyn Sodium, Montelukast, and Zafirlukast Prophylaxis for Capsular Contracture." Plastic and Reconstructive Surgery. Link
-
Melillo, G., et al. (1977). "The treatment of seasonal allergic rhinitis with a 2% aqueous solution of sodium cromoglycate."[7] Clinical Allergy. Link
-
Takeda, K., et al. (2007). "The effects of montelukast on tissue inflammatory and bone marrow responses in murine experimental allergic rhinitis." Journal of Allergy and Clinical Immunology. Link
Sources
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- 4. researchgate.net [researchgate.net]
- 5. healthday.com [healthday.com]
- 6. Comparison of Cromolyn Sodium, Montelukast, and Zafirlukast Prophylaxis for Capsular Contracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The treatment of seasonal allergic rhinitis with a 2% aqueous solution of sodium cromoglycate delivered by a metered dose nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Relative Potency of Cromoglicate Sodium and Its Analogs as Mast Cell Stabilizers
Introduction
For decades, sodium cromoglicate (also known as cromolyn sodium or DSCG) has served as a cornerstone in the prophylactic treatment of allergic conditions, most notably asthma.[1][2] Its primary therapeutic action is attributed to its ability to function as a mast cell stabilizer, preventing the release of histamine, leukotrienes, and other potent inflammatory mediators that trigger allergic responses.[3][4] Despite its success, the quest for analogs with superior potency, improved oral bioavailability, and broader anti-inflammatory activity has been a significant focus of drug development.
This guide provides an in-depth comparison of the in vitro potency of sodium cromoglicate and its key analogs, including nedocromil sodium and lodoxamide. We will delve into the established experimental protocols used to quantify mast cell stabilization, explain the causality behind methodological choices, and present comparative data to guide researchers in the field. Our analysis is grounded in authoritative references to ensure scientific integrity and trustworthiness.
Mechanism of Action: Stabilizing the Gatekeepers of Allergy
Mast cells are critical effector cells in allergic inflammation.[5] Their activation, typically initiated by the cross-linking of allergen-bound Immunoglobulin E (IgE) antibodies on their high-affinity FcεRI receptors, triggers a complex signaling cascade.[6] This cascade culminates in degranulation—the fusion of intracellular granules with the cell membrane and the release of pre-formed mediators like histamine and tryptase.
Cromoglicate and its analogs are thought to exert their stabilizing effect by intervening in this process. While the precise molecular target remains under investigation, substantial evidence points to the modulation of ion channels, which in turn alters the cellular membrane potential and prevents the influx of calcium ions—a critical step for granule fusion and mediator release.[7][8][9] This inhibitory action makes the mast cell less responsive to degranulation signals.[7] Nedocromil sodium, a more potent analog, has been shown to possess a wider range of anti-inflammatory activities, affecting other immune cells like eosinophils and neutrophils.[7][10]
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory site of cromoglicate.
In Vitro Models for Potency Assessment
The evaluation of mast cell stabilizing agents relies on robust and reproducible in vitro assays. The choice of cell model is critical and depends on the specific research question, balancing physiological relevance with practical considerations like availability and scalability.
-
Rat Basophilic Leukemia (RBL-2H3) Cells: This rat mast cell line is widely used for initial screening and mechanistic studies.[6] RBL-2H3 cells strongly express the FcεRI receptor, making them an excellent model for IgE-mediated activation.[6] Their ease of culture and suitability for high-throughput formats make them a cost-effective and efficient tool for primary compound screening.[11]
-
Rat Peritoneal Mast Cells (RPMC): These are primary cells isolated from the peritoneal cavity of rats. As a primary cell model, they offer greater physiological relevance than cell lines.[12][13] RPMCs have been historically used to demonstrate the activity of cromoglicate and are particularly sensitive to the non-immunologic secretagogue Compound 48/80.[10][14]
-
Human Mast Cells (hMCs): For the most clinically relevant data, primary human mast cells are the gold standard. These cells can be differentiated from CD34+ hematopoietic progenitor cells isolated from sources like cord blood or bone marrow.[15][16] While technically demanding and resource-intensive, hMCs provide invaluable insights into the effects of compounds on the human system.[15]
Experimental Protocol: Quantifying Mast Cell Stabilization
A self-validating system requires meticulous execution and the inclusion of appropriate controls. The following protocol details a standard method for assessing the potency of cromoglicate and its analogs using the RBL-2H3 cell line and a β-hexosaminidase release assay. β-hexosaminidase is a stable enzyme co-released with histamine from mast cell granules, serving as a reliable marker for degranulation.[17][18]
Workflow for In Vitro Potency Determination
Caption: Standard experimental workflow for comparing the potency of mast cell stabilizers.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Rationale: To ensure a consistent and healthy monolayer of cells for the experiment.
-
Protocol: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed 2 x 10⁵ cells/mL into a 96-well flat-bottom plate and incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Sensitization with IgE:
-
Rationale: To "prime" the cells by loading their FcεRI receptors with monoclonal IgE, making them responsive to the specific antigen.
-
Protocol: Sensitize the cells by adding anti-dinitrophenyl (DNP) IgE to a final concentration of 0.5 µg/mL. Incubate for 2-4 hours at 37°C.
-
-
Compound Pre-incubation:
-
Rationale: Pre-incubating with the test compounds allows them to exert their stabilizing effect on the mast cell before it is challenged with the stimulant.
-
Protocol: Gently wash the cells twice with Tyrode's buffer. Add serial dilutions of sodium cromoglicate or its analogs (e.g., from 0.1 µM to 1000 µM) to the respective wells. For the vehicle control, add buffer only. Incubate at 37°C for 30 minutes.
-
-
Antigen-Induced Degranulation:
-
Rationale: The DNP-HSA antigen cross-links the IgE antibodies on the cell surface, initiating the degranulation cascade.
-
Protocol: Add DNP-human serum albumin (HSA) antigen to a final concentration of 100 ng/mL to all wells except the "spontaneous release" control wells. Incubate for 1 hour at 37°C.
-
-
Quantification of β-Hexosaminidase Release:
-
Rationale: To measure the extent of degranulation by quantifying the activity of the released enzyme.
-
Protocol:
-
Place the plate on ice to stop the reaction. Centrifuge the plate to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To determine total release (100% degranulation), lyse the cells in the "total release" control wells with 0.1% Triton X-100.
-
Add 50 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, or p-NAG) to each well containing supernatant.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃).
-
Read the absorbance at 405 nm.
-
-
-
Data Analysis and IC₅₀ Determination:
-
Rationale: To quantify the inhibitory potency of each compound.
-
Protocol: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100
-
Plot the % inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit mediator release by 50%).[7]
-
Comparative Analysis of Relative Potency
The primary measure of a compound's in vitro potency as a mast cell stabilizer is its IC₅₀ value. A lower IC₅₀ value indicates higher potency.[7] The table below synthesizes data from various studies to compare sodium cromoglicate with its key analogs. It is important to note that absolute IC₅₀ values can vary between different studies and assay conditions (e.g., cell type, stimulant used). Therefore, relative potency to the sodium cromoglicate standard is often a more consistent metric.
| Compound | Common Abbreviation | Chemical Class | Relative Potency vs. Cromoglicate | Key In Vitro Findings & References |
| Cromoglicate Sodium | DSCG, SCG | Bis-chromone | 1x (Benchmark) | The gold standard mast cell stabilizer, though its efficacy can vary between species (e.g., effective in rat models, less so in mouse).[10][13] |
| Nedocromil Sodium | - | Pyrimidoquinoline | ~4-10x | Consistently demonstrates greater potency than cromoglicate in various models.[7][19] Exhibits a broader spectrum of anti-inflammatory activity, inhibiting other immune cells.[7][10] |
| Lodoxamide | - | Dicarboxylic Acid Derivative | ~2500x | Significantly more potent than cromoglicate in inhibiting IgE-mediated reactions.[9] Has a dual stabilizing effect on both mast cells and eosinophils.[5] |
| Proxicromil | - | Tricyclic Chromone | Variable | Shown to inhibit anti-IgE-induced histamine release from human basophils.[20] Also possesses anti-inflammatory properties independent of mast cell stabilization.[21] |
| RHC 3024 | - | - | ~4x | Found to be four times more potent than DSCG as an inhibitor of antigen-induced histamine release from rat mast cells.[20] |
| Various Analogs | - | Chromone Derivatives | 30x to 1500x | A study on eleven analogs found them to be significantly more potent than cromoglicate on human lung tissue, though a different dose-response slope suggested a potential difference in mechanism.[22][23] |
Discussion and Future Perspectives
The in vitro data clearly establishes that several analogs of sodium cromoglicate, particularly nedocromil sodium and lodoxamide, are substantially more potent mast cell stabilizers. This enhanced potency is a critical first step in developing improved therapeutics. However, a significant challenge in this field is the translation of in vitro potency to in vivo clinical efficacy.[22][23] For instance, some analogs that were highly potent in vitro were found to be less effective than cromoglicate in clinical trials for asthma.[22][23]
This discrepancy highlights several important considerations for researchers:
-
Mechanism of Action: The assumption that mast cell stabilization is the sole mechanism for clinical efficacy may be an oversimplification. The broader anti-inflammatory effects of compounds like nedocromil, or the inhibition of neuronal reflexes, may be equally or more important.[7][8]
-
Pharmacokinetics: Poor oral absorption has been a major limitation of cromoglicate.[20] Future drug development must co-optimize potency with pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Model Selection: While rodent models are invaluable for initial screening, there are known species differences in mast cell responses.[10][13] Final validation using primary human cells is crucial for predicting clinical success.[15]
Conclusion
In vitro assays for mast cell degranulation provide an essential framework for evaluating and comparing the potency of anti-allergic compounds. The evidence strongly indicates that analogs such as nedocromil sodium and lodoxamide are significantly more potent than the benchmark compound, sodium cromoglicate. This guide provides the foundational protocols and comparative data necessary for researchers to conduct these evaluations. Future success in this field will depend not only on enhancing in vitro potency but also on a deeper understanding of the complex interplay between mast cell stabilization, broader anti-inflammatory effects, and drug pharmacokinetics to achieve superior clinical outcomes.
References
- Holroyde, M. C., et al. (1981). The activity of an anti-allergic compound, proxicromil, on models of immunity and inflammation. PubMed.
-
In-text citation[17] corresponds to a search result that is not available in the provided context.
- Millipore. Mast Cell Degranulation Assay Kit. Millipore Sigma.
- Khandwala, A., et al. (1982). Antiallergic Activity in vitro and Comparison with Disodium Cromoglycate and Other Antiallergic Agents. International Archives of Allergy and Immunology.
- Leung, K., et al. (1989). Nedocromil sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects. Clinical & Experimental Allergy.
- Charles River Laboratories. Mast Cell Assays. Charles River.
- BenchChem. (2025). A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium: Unraveling Their Mechanisms of Action. BenchChem.
- Wikipedia. Cromoglicic acid. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Sodium Cromoglicate: A Key Player in Allergy and Asthma Control. inno-pharmchem.com.
- Church, M. K., & Gradidge, C. F. (1980). The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy. British Journal of Pharmacology.
- Llaveria, A., et al. (2025). Integrated In Silico, Ex Vivo, and In Vitro Framework for Early Derisking of Mast Cell Degranulation in Peptide Drug Candidates. Chemical Research in Toxicology.
- Synapse. (n.d.). Sodium Cromoglicate – Application in Therapy and Current Clinical Research. synapse.proweb.cz.
- Galli, S. J., et al. (2013). Twentyfirst century mast cell stabilizers. British Journal of Pharmacology.
- Church, M. K., & Gradidge, C. F. (1980). The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy. PMC.
- JoVE. (2022). Mast Cell Degranulation Assessment From Microplate Assay. YouTube.
- Macsen Labs. (2022). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Macsen Labs.
- Puzzovio, P. G., et al. (2022). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. The Hebrew University of Jerusalem.
-
In-text citation[4] corresponds to a search result that is not available in the provided context.
-
In-text citation[5] corresponds to a search result that is not available in the provided context.
- El-Asrar, A. M. A., et al. (2001). Nedocromil sodium eye drops are more effective than sodium cromoglycate eye drops for the long-term management of vernal keratoconjunctivitis. PubMed.
-
In-text citation[14] corresponds to a search result that is not available in the provided context.
- Galli, S. J., et al. (2013). Twenty-first century mast cell stabilizers. PMC.
- MSD Veterinary Manual. (n.d.). Topical Antihistamines and Mast Cell Stabilizers in Animals. MSD Veterinary Manual.
-
In-text citation[6] corresponds to a search result that is not available in the provided context.
-
In-text citation[18] corresponds to a search result that is not available in the provided context.
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- 5. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
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- 8. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 9. Topical Antihistamines and Mast Cell Stabilizers in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. tara.tcd.ie [tara.tcd.ie]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. criver.com [criver.com]
- 16. cris.huji.ac.il [cris.huji.ac.il]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Potential in vitro anti-allergic, anti-inflammatory and cytotoxic activities of ethanolic extract of Baliospermum montanum root, its major components and a validated HPLC method | springermedizin.de [springermedizin.de]
- 19. Nedocromil sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
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- 22. The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of cromoglicate sodium hydrate and novel mast cell stabilizers
Executive Summary
For decades, Cromoglicate Sodium Hydrate (Cromolyn) has served as the clinical reference for mast cell stabilization.[1] However, its utility is limited by poor bioavailability (<1%) and a short half-life (~80 min). Recent advances have shifted the paradigm from non-specific "membrane stabilization" to precision targeting of intracellular signaling nodes (Syk, BTK) and specific surface receptors (MRGPRX2, GPR35).
This guide provides a technical comparison of Cromolyn against next-generation stabilizers, focusing on mechanistic divergence, potency (IC50) differentials, and experimental validation protocols.
Mechanistic Divergence: The Shift to Precision Targets
The Classical View vs. Modern Insight (Cromolyn)
Historically, Cromolyn was thought to simply "stiffen" the mast cell membrane. Modern pharmacology reveals a more specific mechanism: Cromolyn is a GPR35 agonist . Activation of GPR35 (an orphan GPCR) couples to
The Novel Candidates
-
Syk Inhibitors (e.g., Fostamatinib): Target Spleen Tyrosine Kinase (Syk) immediately downstream of the Fc
RI receptor. By blocking Syk phosphorylation, these agents halt the entire IgE-mediated signaling cascade at the source. -
MRGPRX2 Antagonists: Target the Mas-related G protein-coupled receptor X2.[2] Unlike Cromolyn, which targets IgE pathways, these prevent "pseudo-allergic" and neurogenic degranulation triggered by neuropeptides (Substance P) and cationic drugs.
Mechanism of Action Visualization
The following diagram contrasts the inhibitory entry points of Cromolyn versus novel kinase inhibitors and receptor antagonists.
Figure 1: Signal transduction pathways showing Cromolyn's activation of inhibitory GPR35 versus direct blockade by novel Syk inhibitors and MRGPRX2 antagonists.
Comparative Performance Data
The following table synthesizes experimental data comparing potency (
| Feature | Cromolyn Sodium (Classical) | Lodoxamide (Next-Gen Classical) | Fostamatinib (Syk Inhibitor) | MRGPRX2 Antagonists (Novel) |
| Primary Target | GPR35 (Agonist) | GPR35 (Potent Agonist) | Spleen Tyrosine Kinase (Syk) | MRGPRX2 Receptor |
| Potency ( | High | Low | 10 - 100 nM (High) | < 50 nM (Very High) |
| Bioavailability | < 1% (Oral absorption poor) | Low (Topical/Ocular use) | ~55% (Oral prodrug) | Variable (Lead optimization) |
| Half-Life | ~80 minutes | ~8-10 hours | ~15 hours | Variable |
| Action Type | Stabilizer (Prophylactic) | Stabilizer (Prophylactic) | Signal Blocker (Therapeutic) | Receptor Antagonist |
| Key Limitation | Short duration; Tachyphylaxis | Ocular/Topical focus | Systemic immunosuppression | Specific to non-IgE triggers |
Scientist's Note: Cromolyn's high
in human mast cells often necessitates frequent dosing (4x daily). Novel Syk inhibitors offer systemic coverage with once-daily dosing but carry higher risks of off-target kinase inhibition.
Experimental Validation Protocol: -Hexosaminidase Release Assay
To objectively compare these agents, we utilize the
Protocol Design Principles (Self-Validating System)
-
Normalization: We measure "Percent Release" rather than absolute absorbance to account for variations in cell density.
-
Total Lysis Control: Use Triton X-100 to determine the 100% granule content baseline.
-
Spontaneous Release Control: Measure release in buffer-only wells to establish the noise floor.
Step-by-Step Methodology
-
Cell Preparation:
-
Use LAD2 (human) or RBL-2H3 (rat) mast cell lines.[2]
-
Sensitize cells with anti-DNP IgE (100 ng/mL) overnight at 37°C.
-
-
Drug Treatment:
-
Wash cells 3x with Tyrode’s Buffer (with BSA) to remove unbound IgE.
-
Incubate cells with Cromolyn (
) or Novel Agent ( ) for 30 mins.
-
-
Activation:
-
Challenge with DNP-BSA antigen (30-100 ng/mL) for 30-60 mins.
-
-
Supernatant Collection:
-
Centrifuge plate (4°C, 300xg, 5 min).
-
Transfer 50
L supernatant to a fresh plate.
-
-
Lysis (Total Content):
-
Substrate Reaction:
-
Add 50
L p-nitrophenyl-N-acetyl- -D-glucosaminide (pNAG) substrate. -
Incubate 1 hr at 37°C. Stop with glycine buffer (pH 10.7).
-
Read Absorbance at 405 nm.[3]
-
Workflow Diagram
Figure 2: Optimized workflow for quantifying mast cell degranulation using the
References
-
GPR35 Agonism: Yang, Y., et al. (2010).[6] "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[6] Pharmacology.[6][7][8][9][10][11][12][13] Link
-
Syk Inhibition: Braselmann, S., et al. (2006). "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation." Journal of Pharmacology and Experimental Therapeutics. Link
-
MRGPRX2 Antagonists: McNeil, B.D., et al. (2015). "MRGPRX2-mediated mast cell degranulation via the peptidergic pathway." Nature. Link
-
Assay Protocol: Kuehn, H.S., et al. (2010). "Measuring Mast Cell Mediator Release." Current Protocols in Immunology. Link
-
Comparative Potency: Okayama, Y., et al. (1992).[14] "Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, and tonsil."[14] Clinical & Experimental Allergy. Link
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- 2. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 3. abmgood.com [abmgood.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. macsenlab.com [macsenlab.com]
- 8. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. mastocytosis.ca [mastocytosis.ca]
- 13. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 14. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cromoglicate Sodium Hydrate
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of cromoglicate sodium hydrate, grounded in established safety standards and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize our environmental footprint.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling and disposal precautions.
GHS Classification:
These classifications identify this compound as an irritant. While stable under normal conditions, its fine powder form necessitates careful handling to prevent aerosolization and subsequent inhalation, skin, or eye contact.[3][4]
| Property | Identifier/Specification | Source(s) |
| Chemical Name | This compound (Cromolyn sodium) | [1][5] |
| CAS Number | 15826-37-6 | [2] |
| Physical Form | White, odorless, solid powder | [2][4] |
| Primary Hazards | Skin, eye, and respiratory tract irritation | |
| Required PPE | Nitrile gloves, safety goggles, lab coat | [4] |
| Respiratory Protection | Dust mask or respirator required where dust is generated | [2][4] |
The Regulatory Landscape: Adherence to EPA and RCRA Standards
In the United States, pharmaceutical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] A key regulation is the "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (40 CFR Part 266, Subpart P), which has critical implications for laboratories.[9]
The most significant mandate under this rule is the strict prohibition on sewering (drain disposal) of hazardous waste pharmaceuticals .[9] This applies to all facilities, including research laboratories.[9] The rationale is to prevent the contamination of water supplies and ecosystems by active pharmaceutical ingredients. Therefore, under no circumstances should this compound or its solutions be poured down the sink.
Standard Operating Procedure (SOP) for Disposal
This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.
Step 1: Waste Segregation and Containerization
Effective waste management begins with proper segregation at the source.[10]
-
Designated Waste Stream: Establish a dedicated waste stream for non-hazardous pharmaceutical waste. This compound waste should not be mixed with general trash, biohazardous waste, or other hazardous chemical waste streams like solvents or acids.[10]
-
Container Selection: Use only compatible, leak-proof containers with secure, tight-fitting lids.[10] For solid powder waste, a wide-mouth, screw-cap container made of high-density polyethylene (HDPE) is ideal to prevent dusting upon addition of waste.[4]
-
Contaminated Materials: Any items grossly contaminated with this compound, such as weigh boats, gloves, or bench paper, must be disposed of in the same designated container.
Rationale: Proper segregation is crucial for safety and compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation violates federal and state disposal regulations.[7][10]
Step 2: Waste Container Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[10]
-
Contents: Clearly label the container with "this compound Waste."
-
Hazard Information: Affix a label indicating the relevant hazards: "Irritant."
-
Generator Information: Include the name of the principal investigator, lab location (building and room number), and a contact number.
Rationale: Federal and state regulations mandate the clear labeling of waste containers to ensure safe handling, proper tracking, and correct final disposal by waste management personnel.[9][10]
Step 3: In-Lab Accumulation and Storage
-
Location: Store the sealed waste container in a designated, secondary containment tray away from incompatible materials like strong oxidants.[4][10]
-
Closure: The container must be kept securely closed at all times, except when actively adding waste.
Rationale: Safe storage minimizes the risk of accidental spills and exposure to personnel. Secondary containment provides an essential safeguard against environmental release in the event of a primary container failure.[10]
Step 4: Final Disposal
-
Professional Disposal Service: All chemical waste, including this compound, must be disposed of through a licensed and approved professional waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health & Safety (EHS) department. Do not attempt to dispose of this material independently.
Rationale: Licensed waste management services have the permits, equipment, and expertise to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, ensuring a compliant and environmentally sound end-of-life for the material.
Emergency Protocol: Small-Scale Powder Spill
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure risks.
-
Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don PPE: Before cleaning, don the required personal protective equipment: safety goggles, nitrile gloves, and a lab coat. If the spill is large or significant dust is generated, a respirator is necessary.[4]
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent further spread or aerosolization.
-
Collect the Material: DO NOT dry sweep. This will generate dust.[4] Carefully collect the powder by gently scooping or using a wetted absorbent material (dampened with water, not a volatile solvent) to wipe up the powder.
-
Package the Waste: Place all contaminated cleaning materials and collected powder into the designated this compound waste container.[4]
-
Decontaminate the Area: Wipe the spill surface with soap and water.[11]
-
Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the waste container. Wash hands thoroughly with soap and water.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from research activities involving this compound.
Caption: Decision workflow for proper this compound waste management.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, regulatory awareness, and the procedural steps of segregation, containment, and professional disposal, we uphold our commitment to safe science. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental integrity.
References
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. [Link]
-
Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA. [Link]
-
Safety Data Sheet - Sodium Cromoglicate. (2022, November 3). Fermion. [Link]
-
Safety data sheet - Sodium cromoglicate, API. (2023, March 22). Caesar & Loretz GmbH. [Link]
-
Safety Data Sheet - SODIUM CROMOGLICATE. (2023, June 6). ACEF. [Link]
-
Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. [Link]
-
Laboratory waste. (2025, May 28). Karolinska Institutet. [Link]
-
New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health. [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA. [Link]
-
Safety Data Sheet - Cromoglicate sodium. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Sodium cromoglycate attenuates pulmonary inflammation without influencing bronchial responsiveness in healthy subjects exposed to organic dust. (2001, September 15). PubMed. [Link]
-
Effect of sodium cromoglycate on asthmatic reactions to environmental temperature changes. PubMed. [Link]
-
Sodium Cromoglicate – Application in Therapy and Current Clinical Research. Linical. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caelo.de [caelo.de]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. fermion.fi [fermion.fi]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. clinicallab.com [clinicallab.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
